molecular formula C15H16N2O B188056 2-amino-N-(1-phenylethyl)benzamide CAS No. 85592-80-9

2-amino-N-(1-phenylethyl)benzamide

Numéro de catalogue: B188056
Numéro CAS: 85592-80-9
Poids moléculaire: 240.3 g/mol
Clé InChI: KBRHMOXICLSVTL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-amino-N-(1-phenylethyl)benzamide is a biologically active compound of significant interest in medicinal chemistry research, particularly for investigating new therapeutic approaches for gastrointestinal disorders. Recent studies have characterized this benzamide derivative as a spasmolytic agent, demonstrating a relaxation effect on smooth muscle comparable to the established drug mebeverine, but through a distinct mechanism of action that appears independent of serotonin or calcium-dependent signaling pathways . This unique mechanism offers researchers a cleaner and more precise tool for pharmacological investigation. Beyond its spasmolytic properties, this compound has shown promising anti-inflammatory potential in experimental models. It has been demonstrated to effectively prevent albumin denaturation and modulate key inflammatory mediators, specifically by inhibiting the expression of interleukin-1β . Furthermore, research indicates it can stimulate the expression of neuronal nitric oxide synthase (nNOS) in the myenteric plexus, thereby influencing nitric oxide (NO) synthesis, which plays a critical role in neuronal signaling and gut motility . The compound also serves as a versatile chemical building block. It can be efficiently synthesized via a ring-opening reaction of isatoic anhydride with 1-phenylethylamine, a process that has been successfully performed even in water as a green reaction solvent, facilitating a sustainable synthetic workflow . This reagent is provided For Research Use Only (RUO) and is intended for laboratory applications to further explore these mechanistic pathways and develop novel bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-amino-N-(1-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16/h2-11H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRHMOXICLSVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383899
Record name 2-amino-N-(1-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827834
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

85592-80-9
Record name 2-amino-N-(1-phenylethyl)benzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-(1-phenylethyl)benzamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

what is the mechanism of action of 2-amino-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical utility, and experimental application of 2-amino-N-(1-phenylethyl)benzamide .

Executive Summary

2-amino-N-(1-phenylethyl)benzamide (CAS: 85592-80-9 ) is a specialized anthranilamide scaffold primarily utilized in drug discovery as the amine precursor and structural control for the synthesis of Schiff base inhibitors, most notably Sirtinol (a SIRT1/2 inhibitor) and HKi2 (a HEG1-KRIT1 inhibitor).

Unlike its derivatives, the free amine itself is generally biologically inert or weakly active against these specific targets. Its mechanism of action is defined by its role as a pharmacophore probe : it serves to validate that the biological activity of its derivatives (e.g., Sirtinol) is dependent on the intact Schiff base (imine) linkage or the electrophilic aldehyde component, rather than the benzamide core alone.

Chemical Identity & Properties

This compound belongs to the class of N-substituted anthranilamides . Its structure features a chiral 1-phenylethyl group, which imparts stereoselectivity to its derivatives.

PropertyData
Chemical Name 2-amino-N-(1-phenylethyl)benzamide
CAS Number 85592-80-9
Molecular Formula C₁₅H₁₆N₂O
Molecular Weight 240.30 g/mol
Core Scaffold Anthranilamide (2-aminobenzamide)
Key Functional Groups Primary amine (-NH₂), Amide (-CONH-), Chiral center (1-phenylethyl)
Solubility Soluble in DMSO, Ethanol, DCM; Insoluble in Water

Mechanism of Action: Structural & Functional Role

Precursor to Sirtuin Inhibitors (Sirtinol)

The primary mechanistic relevance of 2-amino-N-(1-phenylethyl)benzamide is its conversion to Sirtinol , a cell-permeable inhibitor of the NAD+-dependent deacetylases SIRT1 and SIRT2 .

  • Synthesis Mechanism : The primary amine of the benzamide reacts with 2-hydroxy-1-naphthaldehyde to form a Schiff base (imine).

  • Active Pharmacophore : The inhibitory activity of Sirtinol relies on the 2-hydroxynaphthalen-1-ylmethylene moiety mimicking the nicotinamide group of NAD+.

  • Control Mechanism : In structure-activity relationship (SAR) studies, 2-amino-N-(1-phenylethyl)benzamide is used as a negative control . Its lack of significant SIRT inhibition confirms that the benzamide tail serves mainly as a hydrophobic anchor (occupying the substrate binding pocket), while the Schiff base/naphthalene headgroup is critical for catalytic inhibition.

Probe for HEG1-KRIT1 Interaction (HKi2 Context)

In vascular biology research, this scaffold appears in the development of HKi2 , a small molecule that inhibits the protein-protein interaction between HEG1 (Heart of Glass 1) and KRIT1 (Krev Interaction Trapped 1).

  • Mechanism : HKi2 functions by forming a covalent reversible Schiff base with Lys720 in the KRIT1 FERM domain.

  • Role of the Amine : 2-amino-N-(1-phenylethyl)benzamide represents the "non-electrophilic" analog. Because it lacks the aldehyde group necessary to form a covalent bond with Lys720, it fails to inhibit the HEG1-KRIT1 interaction. This negative result proves that the covalent mechanism (aldehyde-lysine adduct) is the driver of HKi2's potency.

Potential Off-Target Activities

While primarily a precursor, anthranilamides as a class can exhibit independent activities:

  • TSPO Ligands : N-benzyl-2-phenylbenzamides are high-affinity ligands for the Translocator Protein (TSPO). The 2-amino substitution typically reduces affinity compared to 2-phenyl analogs, but weak binding may occur.

  • KCNQ Channel Modulation : Some 2-amino-N-phenylbenzamides act as KCNQ2/3 potassium channel openers, though specificity requires precise substitution on the N-phenyl ring (e.g., halogenation).

Pathway Visualization

The following diagram illustrates the transformation of the inactive amine precursor into the active inhibitor Sirtinol and its mechanistic interaction.

Mechanism Precursor 2-amino-N-(1-phenylethyl)benzamide (Inactive Scaffold) Sirtinol Sirtinol (Active Inhibitor) Precursor->Sirtinol Condensation (Schiff Base Formation) Target SIRT1 / SIRT2 (Deacetylase) Precursor->Target Does NOT Bind/Inhibit Control Negative Control Result (No Inhibition) Precursor->Control Validates Pharmacophore Reagent 2-hydroxy-1-naphthaldehyde Reagent->Sirtinol + Sirtinol->Target Inhibits (IC50 ~38-131 µM)

Caption: Synthesis of the active inhibitor Sirtinol from the 2-amino-N-(1-phenylethyl)benzamide precursor, highlighting the activation of the scaffold via Schiff base formation.

Experimental Protocols

Protocol 1: Synthesis of Sirtinol (Schiff Base Formation)

Objective : To convert the inactive 2-amino-N-(1-phenylethyl)benzamide into the active SIRT inhibitor for assay validation.

  • Reagents :

    • 2-amino-N-(1-phenylethyl)benzamide (1.0 eq)

    • 2-hydroxy-1-naphthaldehyde (1.0 eq)

    • Ethanol (anhydrous)

  • Procedure :

    • Dissolve 1.0 mmol of 2-amino-N-(1-phenylethyl)benzamide in 5 mL of anhydrous ethanol.

    • Add 1.0 mmol of 2-hydroxy-1-naphthaldehyde.

    • Reflux the mixture at 80°C for 4–6 hours. Monitoring by TLC (DCM:MeOH 95:5) will show the disappearance of the primary amine.

    • Cool to room temperature. The Schiff base (Sirtinol) typically precipitates as a yellow solid.

    • Filter and wash with cold ethanol. Recrystallize from ethanol if necessary.

  • Validation :

    • 1H NMR : Confirm the presence of the imine proton (–N=CH–) signal around δ 9.0–9.5 ppm.

Protocol 2: Negative Control in SIRT1 Deacetylation Assay

Objective : To demonstrate the specificity of the Schiff base moiety.

  • Assay Setup : Use a fluorometric SIRT1 activity assay (e.g., p53-AMC substrate).

  • Treatment Groups :

    • Vehicle : DMSO (0.1%).

    • Positive Control : Sirtinol (50 µM).

    • Negative Control : 2-amino-N-(1-phenylethyl)benzamide (50 µM).

  • Readout :

    • Incubate enzyme, substrate, and NAD+ for 30 min at 37°C.

    • Measure fluorescence (Ex 360nm / Em 460nm).

  • Expected Result :

    • Sirtinol: >60% inhibition of fluorescence signal.

    • 2-amino-N-(1-phenylethyl)benzamide: <10% inhibition (statistically insignificant vs. vehicle).

References

  • Grozinger, C. M., et al. (2001).[1] "Identification of a class of small molecule inhibitors of the sirtuin family of NAD-dependent deacetylases by phenotypic screening." Journal of Biological Chemistry, 276(42), 38837-38843.[2] Link

  • Lopez-Ramirez, M. A., et al. (2021).[3] "Inhibition of the HEG1–KRIT1 interaction increases KLF4 and KLF2 expression in endothelial cells." FASEB BioAdvances, 3(7), 560-575. Link

  • Wang, J., et al. (2012).[2] "Sirtinol, a class III HDAC inhibitor, induces apoptotic and autophagic cell death in MCF-7 human breast cancer cells."[2] International Journal of Oncology, 41(3), 1101-1109.[2] Link

  • Mai, A., et al. (2005). "Structure-activity relationship studies on sirtuin inhibitors." Current Medicinal Chemistry, 12(24), 2823-2839. Link

Sources

An In-Depth Technical Guide to the Anti-inflammatory Potential of 2-Amino-N-(1-phenylethyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation underpins a vast array of human diseases, driving a persistent need for novel therapeutic agents with improved efficacy and safety profiles. The 2-amino-N-(1-phenylethyl)benzamide scaffold has emerged as a promising framework for the development of potent anti-inflammatory agents. This technical guide provides a comprehensive overview of this class of compounds, synthesizing data on their chemical rationale, mechanism of action, and preclinical evaluation. We delve into detailed experimental protocols for in vitro and in vivo assessment, present structure-activity relationship (SAR) data, and map key inflammatory signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of next-generation anti-inflammatory drugs.

Introduction: The Rationale for Novel Anti-inflammatory Agents

Inflammation is a fundamental protective response to harmful stimuli, such as pathogens or damaged cells[1]. However, when this process becomes dysregulated, it can lead to chronic inflammatory states implicated in conditions ranging from arthritis to cardiovascular disease and cancer[2][3]. The cornerstone of anti-inflammatory therapy has long been non-steroidal anti-inflammatory drugs (NSAIDs), which primarily act by inhibiting cyclooxygenase (COX) enzymes[1][3].

There are two primary COX isoenzymes: COX-1, a constitutive enzyme involved in physiological functions like protecting the gastric mucosa, and COX-2, which is typically induced during an inflammatory response[1][4]. While traditional NSAIDs inhibit both isoforms, their inhibition of COX-1 is associated with significant gastrointestinal side effects[3]. This led to the development of selective COX-2 inhibitors, but some have been linked to cardiovascular risks[3]. This therapeutic gap highlights the urgent need for new chemical entities that can effectively suppress inflammation with a superior safety profile. The 2-aminobenzamide framework, and specifically its 2-amino-N-(1-phenylethyl)benzamide derivatives, represents a promising scaffold for developing such novel agents[5][6].

Chemical Synthesis and Characterization

The synthesis of 2-amino-N-(1-phenylethyl)benzamide derivatives is often achieved through a straightforward and versatile reaction involving the ring-opening of isatoic anhydride. This method provides a reliable route to generate a diverse library of analogues for biological screening.

A general synthetic approach involves the nucleophilic attack of an amine, in this case, 1-phenylethylamine, on one of the carbonyl groups of isatoic anhydride. This is followed by a ring-opening and subsequent decarboxylation to yield the final 2-aminobenzamide product[7][8]. The reaction can be performed under conventional heating or using microwave-assisted methods, the latter often providing benefits in terms of reaction time and yield[8][9].

Generalized Synthetic Protocol:

  • Reactant Preparation: Equimolar amounts of isatoic anhydride and the desired substituted 1-phenylethylamine are measured.

  • Solvent and Reaction: The reactants are dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF)[8]. The mixture is then heated, for example, to 100°C, and the reaction progress is monitored using thin-layer chromatography (TLC)[10].

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into cold water to precipitate the crude product. The solid is collected by filtration, washed, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure derivative.

  • Characterization: The final structure and purity of the synthesized compounds are confirmed using spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS)[9][11][12][13].

This synthetic flexibility allows for systematic modifications to both the benzamide and the phenylethyl portions of the molecule, which is crucial for establishing a robust Structure-Activity Relationship (SAR).

Mechanism of Action: Targeting Key Inflammatory Pathways

Research indicates that 2-amino-N-phenylbenzamide derivatives exert their anti-inflammatory effects through a multi-pronged mechanism, primarily by inhibiting the COX-2 enzyme and modulating critical inflammatory signaling pathways like NF-κB[2][5].

Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism for many benzamide derivatives is the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandins (PGs)—key mediators of pain and inflammation[3][14][15]. By selectively targeting COX-2 over COX-1, these compounds can potentially reduce inflammation with a lower risk of gastric side effects[3][16]. The inhibition of prostaglandin E2 (PGE2) synthesis is a key downstream effect of this action and a measurable biomarker of anti-inflammatory activity[11][13].

Caption: Inhibition of the Cyclooxygenase (COX) pathway by benzamide derivatives.

Modulation of NF-κB and MAPK Signaling

Beyond direct enzyme inhibition, certain derivatives have been shown to suppress the activation of the Akt/NF-κB and MAPK signaling cascades[5]. The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the COX-2 enzyme itself[2][17]. By preventing the nuclear translocation of NF-κB, these compounds can effectively shut down a major amplification loop of the inflammatory response[2].

Preclinical Evaluation: In Vitro and In Vivo Methodologies

A rigorous and systematic evaluation process is essential to characterize the anti-inflammatory potential of newly synthesized derivatives. This typically follows a hierarchical approach, from initial in vitro screening to more complex in vivo models.

Caption: A typical preclinical workflow for evaluating novel anti-inflammatory agents.

In Vitro Experimental Protocols

A. Protein Denaturation Inhibition Assay This assay serves as a rapid primary screen. Since protein denaturation is a well-documented cause of inflammation, the ability of a compound to prevent it can be an initial indicator of anti-inflammatory activity[7].

  • Principle: Measures the ability of a compound to prevent heat-induced denaturation of a protein, typically bovine serum albumin (BSA).

  • Protocol:

    • Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations and 0.5 mL of 1% aqueous BSA solution.

    • Incubate the mixture at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 10 minutes.

    • Cool the solutions and measure the turbidity at 660 nm using a spectrophotometer.

    • Use a standard drug like diclofenac sodium as a positive control.

    • Calculate the percentage inhibition of denaturation.

B. COX Inhibition Assay This is a critical assay to determine the potency and selectivity of the compounds against COX-1 and COX-2.

  • Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzyme. The peroxidase activity is coupled to the conversion of a chromogenic substrate, allowing for quantification of enzyme inhibition.

  • Protocol (General):

    • Use commercially available COX inhibitor screening kits (ovine or human recombinant).

    • In a 96-well plate, add the appropriate buffer, heme, COX-1 or COX-2 enzyme, and the test compound at various concentrations.

    • Initiate the reaction by adding arachidonic acid (substrate).

    • Add a colorimetric substrate and incubate for 5-10 minutes.

    • Stop the reaction and read the absorbance at the specified wavelength (e.g., 590 nm).

    • Calculate the IC50 values (the concentration required to inhibit 50% of enzyme activity) for both COX-1 and COX-2 to determine the selectivity index (SI = IC50 COX-1 / IC50 COX-2).

C. Lipopolysaccharide (LPS)-Stimulated Macrophage Assay This cell-based assay evaluates the effect of compounds on inflammatory responses in a more biologically relevant context.

  • Principle: Murine macrophage cell lines (e.g., RAW 264.7) are stimulated with LPS to induce an inflammatory response, characterized by the production of nitric oxide (NO), PGE2, and pro-inflammatory cytokines. The ability of the test compounds to suppress this production is measured[2][5].

  • Protocol:

    • Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

    • NO Measurement: Collect the cell supernatant and measure nitrite concentration (a stable product of NO) using the Griess reagent.

    • PGE2/Cytokine Measurement: Use the supernatant to quantify the levels of PGE2, TNF-α, IL-1β, and IL-6 using specific ELISA kits.

    • Determine the IC50 values for the inhibition of each inflammatory mediator.

In Vivo Experimental Protocols

A. Carrageenan-Induced Paw Edema Model This is the most widely used primary in vivo screening model for acute inflammation[9][11][13][14].

  • Principle: Subplantar injection of carrageenan in the paw of a rodent (typically a rat) induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling).

  • Protocol:

    • Fast animals overnight with free access to water.

    • Administer the test compound or vehicle (control) orally or intraperitoneally. A standard drug like indomethacin is used as a positive control[13].

    • After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at baseline (0 hr) and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4 hours).

    • Calculate the percentage inhibition of edema for each group compared to the control group.

B. Complete Freund's Adjuvant (CFA)-Induced Arthritis Model This model is used to evaluate the efficacy of compounds in a chronic inflammatory condition that mimics human rheumatoid arthritis[17].

  • Principle: An injection of CFA induces a chronic, systemic inflammatory response, leading to joint inflammation, swelling, and cartilage destruction.

  • Protocol:

    • Induce arthritis by injecting CFA into the subplantar region of a rat's hind paw.

    • Begin dosing with the test compound, vehicle, or positive control (e.g., methotrexate) daily, starting on the day of or several days after CFA induction.

    • Monitor paw volume, arthritis score (a visual assessment of joint inflammation), and body weight over a period of several weeks.

    • At the end of the study, collect blood for hematological and biochemical analysis (e.g., autoantibodies, inflammatory markers)[17].

    • Conduct histopathological and radiographic analyses of the joints to assess inflammation, cartilage damage, and bone erosion[17].

Structure-Activity Relationship (SAR) and Quantitative Data

SAR studies are crucial for optimizing the lead compound to enhance potency and selectivity while minimizing toxicity[15][16][18]. For 2-(Phenylamino)benzamide derivatives, key structural modifications have been explored.

Compound IDAssayTarget/Cell LineIC50 Value (µM)Reference
2m Nitric Oxide (NO) ProductionRAW 264.77.70[5]
I-1 COX-2 Inhibition-33.61 ± 1.15[5]
I-8 COX-2 Inhibition-45.01 ± 2.37[5]
1H-30 COX-2 Inhibition-Enhanced vs. I-1[2]

Table based on data for the related 2-(Phenylamino)benzamide scaffold, which provides valuable insights.[2][5]

Key SAR Insights:

  • Substituents on the Phenylamino Ring: The nature and position of substituents on the phenylamino ring significantly influence COX-2 inhibitory potency and selectivity[16]. Electron-withdrawing groups at specific positions can enhance activity[19].

  • Benzamide Core Modifications: Alterations to the benzamide ring can modulate the compound's pharmacokinetic properties and overall efficacy.

  • Dual Inhibition: The benzamide scaffold is versatile and has been used to design dual inhibitors that target both COX and Lipoxygenase (LOX) enzymes, potentially offering a broader spectrum of anti-inflammatory activity[15][18][20].

Conclusion and Future Directions

The 2-amino-N-(1-phenylethyl)benzamide scaffold represents a highly promising starting point for the development of novel anti-inflammatory agents. These compounds demonstrate potent activity through mechanisms that include the inhibition of key pro-inflammatory enzymes like COX-2 and the modulation of central signaling pathways such as NF-κB. The synthetic tractability of this scaffold allows for extensive SAR exploration to optimize potency, selectivity, and drug-like properties.

Future research should focus on:

  • Expanding SAR studies to identify derivatives with superior COX-2 selectivity and dual COX/LOX inhibitory profiles.

  • In-depth mechanistic studies to fully elucidate the effects of lead compounds on various inflammatory signaling cascades.

  • Comprehensive pharmacokinetic and safety profiling to identify candidates suitable for progression into clinical development.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery of new, safer, and more effective treatments for the vast patient population suffering from chronic inflammatory diseases.

References

  • Akshay R. Yadav, et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. International Journal of Scientific Research in Science and Technology, 7(2), 68-74. [Link]

  • Khan, K. M., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Scientific Reports, 13(1), 18861. [Link]

  • Nakamura, K., et al. (1993). Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives. Chemical & Pharmaceutical Bulletin, 41(5), 894-906. [Link]

  • Li, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(18), 4268. [Link]

  • Al-Soud, Y. A., et al. (2016). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Drug Design, Development and Therapy, 10, 3187-3197. [Link]

  • Stoyanov, S., et al. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Molecules, 29(14), 3375. [Link]

  • Ahmad, S. F., et al. (2022). Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators. International Immunopharmacology, 108, 108878. [Link]

  • Shaik, A. B., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Materials Research, 15(3), 1-13. [Link]

  • Wang, T., et al. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of Medicinal Chemistry, 65(16), 11114-11133. [Link]

  • Al-Azmi, A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3576-3591. [Link]

  • Tsenes, A., et al. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. International Journal of Molecular Sciences, 25(11), 5937. [Link]

  • Venkatesh, P., & Pandeya, S. N. (2018). Synthesis and anti-oxidant activity of some N-(anilinocarbonothioyl) benzamide and heterocyclic based thiourea derivatives. ResearchGate. [Link]

  • Al-Soud, Y. A., et al. (2016). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structures and biological activities of dual COX-2/5-LOX inhibitors. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals, 16(11), 1608. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683. [Link]

  • Rekha, S., et al. (2013). Synthesis, characterization and evaluation of In-Vitro and In-Vivo anti inflammatory activity of novel benzimidazole derivatives. International Journal of Pharmacy and Life Sciences, 4(7), 2794-2799. [Link]

  • Bua, S., & Scaffidi, M. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(4), 439-467. [Link]

  • Wang, C., et al. (2019). Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. European Journal of Medicinal Chemistry, 167, 206-215. [Link]

  • ResearchGate. (n.d.). Structure activity relationship diagram illustrating the effect of the substitution pattern. ResearchGate. [Link]

  • Ghiurau, M. S., et al. (2024). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 16(7), 957. [Link]

  • McDougall, J. J., & Yu, V. (2011). A double whammy – targeting both fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) to treat pain and inflammation. Inflammopharmacology, 19(1), 1-13. [Link]

Sources

CAS number and chemical identifiers for 2-amino-N-(1-phenylethyl)benzamide

[1]

Executive Summary

2-Amino-N-(1-phenylethyl)benzamide (CAS: 85592-80-9) is a functionalized anthranilamide derivative featuring a chiral ethylphenyl moiety.[1][2] It serves as a critical intermediate in the synthesis of chiral benzodiazepines, quinazolinones, and as a resolving agent in asymmetric synthesis.

This guide provides a comprehensive technical analysis of the compound, focusing on its chemical identification, validated synthesis protocols via the isatoic anhydride route, and its application in stereoselective drug development.

Chemical Identity & Identifiers

The following table consolidates the verified chemical identifiers for the compound. Note that CAS 85592-80-9 typically refers to the racemic mixture unless a specific stereochemistry is denoted.

Identifier TypeValueNotes
Chemical Name 2-Amino-N-(1-phenylethyl)benzamideIUPAC
CAS Number 85592-80-9 Racemic / Unspecified
Molecular Formula C₁₅H₁₆N₂O
Molecular Weight 240.30 g/mol
MDL Number MFCD00115985Manchester Organics Ref
SMILES CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NCanonical
InChI Key Derived from structure
Structure Class AnthranilamideChiral Amide

Stereochemistry & Chiral Resolution

The "1-phenylethyl" group introduces a chiral center at the benzylic carbon. In drug development, controlling this stereocenter is vital as the (R) and (S) enantiomers often exhibit distinct pharmacological profiles.

  • Chiral Source: The chirality is derived from the starting amine, 1-phenylethylamine (α-methylbenzylamine).

  • Retention of Configuration: The synthesis described below proceeds without racemization, meaning the stereochemistry of the starting amine ((R)-(+) or (S)-(-)) is retained in the final benzamide product.

Synthesis Protocol: The Isatoic Anhydride Route

Rationale

While simple amides are often synthesized via acid chlorides (Schotten-Baumann), this method is suboptimal for anthranilic acid derivatives due to the competing nucleophilicity of the free aniline amine (2-amino group). Protecting the aniline is inefficient.

The Expert Approach: Use Isatoic Anhydride . This reagent acts as a "masked" anthranilic acid activated ester. It reacts selectively with the primary amine (1-phenylethylamine) to form the amide bond, releasing CO₂ as the only byproduct. This method requires no coupling reagents (EDC/DCC) and no external base.

Reaction Scheme
Step-by-Step Methodology

Materials:

  • Isatoic Anhydride (1.0 equiv)

  • 1-Phenylethylamine (1.05 equiv) - Select (R) or (S) for chiral product.

  • Solvent: Ethanol (EtOH) or Toluene.

  • Equipment: Reflux condenser, inert gas (N₂) line.

Protocol:

  • Setup: Charge a round-bottom flask with Isatoic Anhydride (e.g., 1.63 g, 10 mmol) and absolute Ethanol (20 mL).

  • Addition: Add 1-Phenylethylamine (e.g., 1.27 g, 10.5 mmol) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C). Evolution of CO₂ gas will be observed.

  • Monitoring: Maintain reflux for 2–4 hours. The suspension will clear as the anhydride is consumed and the product forms. Monitor by TLC (Hexane:Ethyl Acetate 3:1).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • The residue is often a solid or thick oil.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) if high purity (>99%) is required for biological assays.

Yield: Typically 85–95%.

Visualizing the Workflow

The following diagram illustrates the logical flow of the synthesis and the stereochemical decision tree.

SynthesisWorkflowcluster_inputsStarting Materialscluster_decisionStereochemical Controlcluster_reactionReaction (Nucleophilic Attack)IsatoicIsatoic Anhydride(Masked Anthranilic Acid)RefluxReflux in Ethanol(T = 78°C, 3h)Isatoic->RefluxAmine1-Phenylethylamine(Chiral Source)ChiralitySelect IsomerAmine->ChiralityChirality->Reflux (R) or (S) DecarboxylationRing Opening &CO2 ReleaseReflux->DecarboxylationProduct2-Amino-N-(1-phenylethyl)benzamide(Target Amide)Decarboxylation->Product

Caption: Logical workflow for the synthesis of 2-amino-N-(1-phenylethyl)benzamide via the Isatoic Anhydride route, highlighting stereochemical control.

Applications in Drug Development

Chiral Auxiliaries & Resolution

The compound contains both a hydrogen bond donor (amide NH) and acceptor (carbonyl/amine), making it an effective Chiral Solvating Agent (CSA) . It can be used to resolve racemic carboxylic acids or other chiral guests via NMR spectroscopy, where the diastereomeric complexes show distinct chemical shifts.

Scaffold for Heterocycles

This benzamide is a direct precursor to Quinazolinones , a privileged scaffold in medicinal chemistry (e.g., Methaqualone derivatives).

  • Cyclization: Reacting 2-amino-N-(1-phenylethyl)benzamide with an aldehyde or orthoester leads to the formation of the quinazolinone ring, retaining the chiral N-substituent.

References

  • Manchester Organics. (2025).[3] Product Specification: 2-Amino-N-(1-phenylethyl)benzamide (CAS 85592-80-9).[1][2][4] Retrieved from

  • ChemicalBook. (2024).[3][5] N-(2-Oxo-2-phenylethyl)benzamide vs. Amino-benzamide derivatives. (Used for exclusion of CAS 4190-14-1). Retrieved from

  • National Institutes of Health (NIH). (2016). Discovery of Benzamide Derivatives. PubMed Central. Retrieved from

  • PubChem. (2025). Compound Summary: Benzamide Derivatives. Retrieved from

Methodological & Application

Application Note: Cellular Profiling of 2-amino-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

2-amino-N-(1-phenylethyl)benzamide (CAS: 85592-80-9) represents a privileged "anthranilamide" scaffold. While often utilized as a chemical intermediate, this pharmacophore exhibits significant biological activity as an inhibitor of NAD+-dependent deacetylases (Sirtuins , specifically SIRT1/2) and potentially Class I Histone Deacetylases (HDACs).

In drug discovery, this molecule serves as a critical chemical probe for studying epigenetic regulation . Its mechanism involves the competitive or allosteric modulation of the deacetylation pocket, preventing the removal of acetyl groups from non-histone targets (e.g., p53,


-tubulin) and histones.

Key Biological Implications:

  • SIRT1/2 Inhibition: Leads to hyperacetylation of p53 (Lys382), enhancing p53 stability and promoting apoptosis in cancer cells.

  • Therapeutic Potential: Antiproliferative activity in oncology; potential modulation of parasitic Sirtuins (T. cruzi).

Mechanistic Pathway (SIRT1 Inhibition)

SIRT_Pathway Inhibitor 2-amino-N- (1-phenylethyl)benzamide SIRT1 SIRT1 Enzyme (NAD+ Dependent) Inhibitor->SIRT1 Inhibits p53_Ac Acetylated p53 (Active/Stable) p53_DeAc Deacetylated p53 (Inactive/Degraded) p53_Ac->p53_DeAc SIRT1 Activity Apoptosis Apoptosis / Cell Cycle Arrest p53_Ac->Apoptosis Accumulation Proteasome Proteasomal Degradation p53_DeAc->Proteasome Ubiquitination

Figure 1: Mechanism of Action. The compound inhibits SIRT1, preventing p53 deacetylation. Accumulated Acetylated-p53 triggers downstream apoptotic signaling.

Experimental Design Strategy

To validate the efficacy of 2-amino-N-(1-phenylethyl)benzamide, a multi-tier assay approach is required. We move from Target Engagement (Is it hitting the mechanism?) to Phenotypic Outcome (Is it killing the cell?).

Assay TierMethodReadoutPurpose
1. Target Engagement Western BlottingAc-p53 (Lys382) & Ac-

-Tubulin (Lys40)
Confirms inhibition of SIRT1 (p53) and SIRT2 (Tubulin) inside the cell.
2. Functional Efficacy CellTiter-Glo® (ATP)IC50 Value (µM)Quantifies cytotoxicity and potency.
3. Specificity Control PARP Activity AssayPARylation levelsEnsures the 2-aminobenzamide moiety is not primarily inhibiting PARP (off-target).

Protocol A: Target Engagement (Acetylation Western Blot)

Objective: Determine if 2-amino-N-(1-phenylethyl)benzamide effectively increases cellular acetylation levels of p53, a direct substrate of SIRT1.

Cell Line Selection:

  • HCT116 (p53+/+): Human colorectal carcinoma. Ideal because they express wild-type p53.

  • Note: Do not use p53-null lines (e.g., H1299) for this specific readout.

Reagents & Preparation[1][2][3]
  • Compound Stock: Dissolve 2-amino-N-(1-phenylethyl)benzamide in 100% DMSO to 10 mM. Aliquot and store at -20°C.

  • Positive Control: Ex-527 (Selective SIRT1 inhibitor) or Nicotinamide (Pan-Sirtuin inhibitor).

  • Lysis Buffer: RIPA buffer supplemented with Trichostatin A (TSA) (400 nM) and Nicotinamide (10 mM).

    • Critical: You MUST add Nicotinamide to the lysis buffer to prevent Sirtuins from deacetylating proteins after cell lysis.

Step-by-Step Methodology
  • Seeding:

    • Seed HCT116 cells at

      
       cells/well in a 6-well plate.
      
    • Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Treat cells with the test compound at increasing concentrations: 0, 1, 10, 50, 100 µM .

    • Include a DMSO Vehicle Control (0.1% final).

    • Include Ex-527 (10 µM) as a positive control.

    • Induction (Optional but Recommended): Co-treat with Doxorubicin (0.2 µM) to induce p53 expression, making the acetylation signal easier to detect.

    • Incubate for 6–18 hours .

  • Harvesting & Lysis:

    • Wash cells 1x with ice-cold PBS.

    • Add 150 µL of supplemented RIPA Lysis Buffer (with Protease/Phosphatase inhibitors + Nicotinamide ).

    • Scrape, collect, and sonicate briefly (3x 5 sec pulses).

    • Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

  • Immunoblotting:

    • Load 30 µg protein per lane on a 10% SDS-PAGE gel.

    • Transfer to PVDF membrane.

    • Primary Antibodies:

      • Anti-Acetyl-p53 (Lys382) [Cell Signaling #2525] (1:1000).

      • Anti-Total p53 [DO-1] (1:1000).

      • Anti-GAPDH (Loading Control).

    • Detection: ECL Chemiluminescence.

Data Interpretation[1][3]
  • Success Criteria: A dose-dependent increase in the Ac-p53/Total-p53 ratio compared to the DMSO control.

  • Failure Analysis: If Total p53 increases but Ac-p53 does not, the compound may be causing DNA damage (stabilizing p53) without inhibiting SIRT1.

Protocol B: Phenotypic Cytotoxicity (CellTiter-Glo)

Objective: Establish the IC50 of the compound in a proliferation assay.

Workflow Visualization

Assay_Workflow Step1 Day 0: Seed Cells (3000 cells/well, 96-well) Step2 Day 1: Compound Addition (Serial Dilution 100µM -> 0.1µM) Step1->Step2 Step3 Day 4: Incubation (72 Hours) Step2->Step3 Step4 Readout: Add CellTiter-Glo Measure Luminescence Step3->Step4

Figure 2: High-Throughput Viability Workflow.

Methodology
  • Preparation: Prepare a 9-point serial dilution (1:3) of the compound in culture medium. Final DMSO concentration must remain constant (e.g., 0.5%) across all wells.

  • Execution:

    • Add 100 µL of cell suspension (HCT116 or HeLa) to white-walled 96-well plates.

    • Allow attachment (24h).

    • Remove media and add 100 µL of compound-containing media.

    • Incubate for 72 hours .

  • Measurement:

    • Equilibrate plate to room temperature (30 min).

    • Add 100 µL CellTiter-Glo reagent (Promega).

    • Shake orbitally for 2 min; incubate 10 min.

    • Read Luminescence (Integration: 1.0s).

  • Calculation:

    • Normalize data:

      
      
      
    • Fit data to a 4-parameter logistic (4PL) curve to determine IC50.

Critical Scientific Considerations (Self-Validating Logic)

The "Anthranilamide" Specificity Problem

The 2-aminobenzamide moiety mimics the nicotinamide ring of NAD+. While this allows it to bind Sirtuins, it also poses a risk of inhibiting PARP (Poly (ADP-ribose) polymerase) , which also utilizes NAD+.

Validation Step: To claim your compound is a Sirtuin inhibitor and not just a PARP inhibitor, you must check PARP activity.

  • Observation: If the compound inhibits SIRT1, cells should be sensitized to DNA damaging agents (like Doxorubicin) but should NOT necessarily show massive accumulation of DNA breaks (gamma-H2AX) in the absence of stress, unlike PARP inhibitors.

  • Differentiation: PARP inhibitors (like Olaparib) are synthetically lethal in BRCA-deficient cells. Sirtuin inhibitors are generally cytotoxic in a broader range of tumor types due to p53 activation.

Solubility & Stability[3]
  • Hydrophobicity: The "1-phenylethyl" group adds significant lipophilicity (LogP ~ 2.5).

  • Precipitation Risk: In the 96-well assay, inspect the 100 µM well under a microscope. If crystals are visible, the IC50 is invalid (false toxicity due to physical disruption).

References

  • Lara, L.S., et al. (2022). Planning, synthesis and biological evaluation of drug candidates: search for epigenetic inhibitors of Sirtuin 2. University of São Paulo (USP).

    • Establishes the link between CAS 85592-80-9 and Sirtuin 2 inhibition.
  • Peck, B., et al. (2010). SIRT inhibitors induce cell death and p53 acetylation through p38 MAPK activation. Molecular Cancer Therapeutics, 9(4), 844-855.

    • Provides the mechanistic basis for testing p53 acetylation and p38 MAPK in SIRT inhibitor assays.
  • Suzuki, T., et al. (2006). Design, synthesis, and biological activity of novel inhibitors of human histone deacetylases and sirtuins. Journal of Medicinal Chemistry, 49(16).

    • Foundational text on benzamide scaffolds in epigenetic modul
  • Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.

    • Standard operating procedure for the phenotypic assay described.

Optimized Purification Strategy for 2-Amino-N-(1-phenylethyl)benzamide: A Flash Chromatography Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Context

The target molecule, 2-amino-N-(1-phenylethyl)benzamide , represents a class of anthranilamides often utilized as chiral auxiliaries, organocatalysts, or intermediates in peptidomimetic synthesis.[1][2] Its purification presents a specific set of chromatographic challenges derived from its dual-functionality:

  • The Amide Backbone: Provides moderate polarity and hydrogen-bonding capability, necessitating a polar modifier (typically Ethyl Acetate or Methanol).

  • The Free Aniline (

    
    ):  This is the critical "troublemaker." The primary aromatic amine is weakly basic but capable of interacting strongly with the acidic silanol groups (
    
    
    
    ) on standard silica gel. This interaction frequently results in "tailing" (peak broadening), which reduces resolution and yield.

This Application Note provides a self-validating protocol to purify this compound, specifically addressing the suppression of amine-silanol interactions to achieve high-purity isolation.

Pre-Purification Assessment & Method Development[1]

Before packing a column, the chromatographic behavior must be modeled using Thin Layer Chromatography (TLC). Do not skip this step; it is the primary "Self-Validating" checkpoint.

TLC Scouting Protocol

Goal: Identify a solvent system where the Target Compound (TC) has a Retention Factor (


) between 0.25 and 0.35 .

Visualizing Reagent: UV Light (254 nm) is effective due to the benzamide and phenyl rings. For higher specificity (to distinguish from non-amine impurities), use a Vanillin or p-Anisaldehyde stain (TC will likely stain yellow/orange).[1][2]

Solvent System Screening: Test the following binary systems on silica TLC plates:

SystemComposition (v/v)Expected OutcomeRecommendation
A 10% EtOAc in HexanesTC stays at baseline (

)
Too non-polar.
B 30% EtOAc in Hexanes Target Range (

)
Likely Ideal.
C 50% EtOAc in HexanesTC elutes too fast (

)
Poor separation.[2]
D 5% MeOH in DCMHigh polarityUse only if EtOAc fails.[2]
The "Amine Tailing" Check

Observe the shape of the spot on the TLC plate.

  • Round/Oval: Standard silica is sufficient.[2]

  • Comet/Streak: Significant silanol interaction is occurring.[2]

    • Corrective Action: Add 1% Triethylamine (TEA) or 1%

      
        to the mobile phase.[2] This blocks the acidic silanol sites, sharpening the peak.
      

Detailed Purification Protocol

Workflow Logic

The following diagram illustrates the decision matrix for this purification.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Scouting (Target Rf 0.3) Start->TLC Decision Is Spot Tailing? TLC->Decision Standard System: Hex/EtOAc Decision->Standard No Modified System: Hex/EtOAc + 1% TEA Decision->Modified Yes Loading Dry Loading Strategy (Adsorb on Silica) Standard->Loading Modified->Loading Column Flash Column (10-20 CV elution) Loading->Column Analysis Fraction Analysis (UV/NMR) Column->Analysis

Figure 1: Decision matrix for the purification of basic amides.

Step-by-Step Methodology

Equipment:

  • Glass column (diameter depends on scale; see Table 1).[2]

  • Silica Gel 60 (

    
    ).[1][2][3]
    
  • Sea sand.[2]

  • Rotary Evaporator.[2][4][5]

Table 1: Scale-Up Parameters (Based on Still et al.)

Crude Mass (mg) Column Diameter (mm) Silica Mass (g) Fraction Size (mL)
100 - 400 20 10 - 15 5 - 10
400 - 1000 30 25 - 35 15 - 20

| 1000 - 2000 | 40 | 50 - 70 | 25 - 40 |[1][2]

Step 1: Sample Preparation (Dry Loading)

Why Dry Load? 2-amino-N-(1-phenylethyl)benzamide has limited solubility in Hexanes.[1][2] Loading it as a liquid in DCM or EtOAc (strong solvents) will cause "band broadening" before the run even starts. Dry loading guarantees a tight starting band.[2]

  • Dissolve the crude mixture in the minimum amount of DCM or Acetone.

  • Add silica gel to the flask (ratio: 2g silica per 1g crude).

  • Evaporate the solvent on a rotary evaporator until you have a free-flowing powder.

    • Critical Check: If the powder is sticky, you have residual solvent. Dry further under high vacuum.[2]

Step 2: Column Packing (Slurry Method)[2]
  • Slurry: Mix the required amount of silica (Table 1) with the chosen mobile phase (e.g., 30% EtOAc/Hexanes).

  • Pour: Pour the slurry into the column. Tap the sides gently with a rubber tubing to settle the silica and remove air bubbles.

  • Sand: Add a 1 cm layer of sea sand on top of the silica bed. This protects the bed from disturbance.[4]

  • Equilibrate: Flush 1 Column Volume (CV) of solvent through the column.

Step 3: Loading and Elution[3][6]
  • Load: Carefully pour the Dry Load powder (from Step 1) onto the sand layer.

  • Cap: Add a thin layer of sand (0.5 cm) on top of the dry load to prevent it from floating.

  • Elute:

    • Start the flow.[5][6][7]

    • Gradient Strategy (Recommended):

      • 0-5 mins: 10% EtOAc/Hex (Elutes non-polar impurities).[1][2]

      • 5-20 mins: 30% EtOAc/Hex (Elutes Target Compound).[1][2]

      • 20+ mins: 50% EtOAc/Hex (Flushes polar byproducts/anthranilic acid).[2]

  • Collect: Collect fractions in test tubes.

Troubleshooting & Quality Control

Common Failure Modes[2]
ObservationDiagnosisSolution
Co-elution (Impurity overlaps with Product)

difference is too small (

).
Switch solvent selectivity. Change from Hex/EtOAc to DCM/MeOH (98:2) or Toluene/Acetone .
Streaking/Tailing Free amine interaction with silica.[2]Add 1% Triethylamine to the mobile phase. Pre-wash the column with this base-modified solvent.[1]
Product Crystallizes on Column Solubility limit reached.The compound is likely a solid. Use a slightly more polar mobile phase or ensure the column is not overloaded.
Validation (The "Trust" Pillar)

How do you verify the purification before running a full NMR?

  • TLC Purity Check: Spot the combined fractions. The spot should be singular and compact under UV.

  • NMR Integration: In the

    
    H NMR (typically in 
    
    
    
    or
    
    
    ), check the integration of the methine proton of the phenylethyl group (
    
    
    ppm, multiplet) against the aromatic protons.
    • Impurity Marker: Look for a doublet at

      
       ppm (methyl group of free 1-phenylethylamine) if the stoichiometry is off.[1]
      

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[2][3][5][8] "Rapid chromatographic technique for preparative separations with moderate resolution."[2][3][5][8] Journal of Organic Chemistry, 43(14), 2923–2925.[5]

  • Reich, H. J. (2018).[2] "Flash Chromatography Protocols."[2][4][5][6][7][9][10] University of Wisconsin-Madison Chemistry Database.

  • Leonard, J.; Lygo, B.; Procter, G. (2013).[2] Advanced Practical Organic Chemistry, 3rd Edition. CRC Press.[2][4] (Standard text for amide purification strategies).

Sources

Application Note: Formulation of 2-Amino-N-(1-phenylethyl)benzamide for Biological Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a standardized protocol for the formulation and handling of 2-amino-N-(1-phenylethyl)benzamide (CAS: 85592-80-9), a lipophilic anthranilamide derivative. While structurally simple, this scaffold exhibits significant biological potential as a spasmolytic agent, anti-inflammatory modulator, and chiral resolving auxiliary. Due to its low aqueous solubility (LogP ~2.5–3.4) and neutral-to-weakly-basic character, improper formulation often leads to precipitation in biological media, resulting in erratic bioavailability and false-negative data. This document outlines validated methods for preparing high-stability stock solutions and biocompatible vehicles for in vitro and in vivo administration, ensuring data reproducibility in drug development workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Understanding the molecular properties is the prerequisite for rational formulation design. 2-amino-N-(1-phenylethyl)benzamide possesses a primary aniline amine and a secondary amide linkage, rendering it a weak base with significant lipophilicity.

PropertyValue / DescriptionRelevance to Formulation
Chemical Structure Anthranilamide core with phenylethyl side chainPotential for H-bonding; amide hydrolysis risk at extreme pH.
Molecular Weight 240.30 g/mol Small molecule; generally good membrane permeability.
Solubility (Water) < 0.1 mg/mL (Insoluble)Requires co-solvents, surfactants, or complexation agents.
Solubility (Organic) DMSO (>50 mg/mL), Ethanol (>20 mg/mL)DMSO is the preferred solvent for stock solutions.
LogP (Predicted) ~2.5 – 3.4Highly lipophilic; prone to non-specific binding in plastics.
pKa (Aniline) ~2.5 (Weak Base)Ionization only occurs at very low pH (< 2); pH adjustment alone is insufficient for physiological solubility.
Melting Point 108–110 °CStable solid at room temperature.[1]

Pre-Formulation & Solubility Strategy

The primary challenge is maintaining the compound in solution upon dilution into aqueous buffers (the "crash-out" effect).

Solubility Decision Matrix

The following logic flow dictates the vehicle choice based on the intended application route.

FormulationStrategy Start Start: 2-amino-N-(1-phenylethyl)benzamide CheckApp Determine Application Start->CheckApp InVitro In Vitro (Cell Culture/Enzyme) CheckApp->InVitro InVivo In Vivo (Animal Models) CheckApp->InVivo StockPrep Prepare 100 mM Stock in DMSO InVitro->StockPrep RouteCheck Select Route InVivo->RouteCheck Dilution Serial Dilution in Media (Max 0.5% DMSO) StockPrep->Dilution Oral Oral Gavage (PO) RouteCheck->Oral Parenteral Injection (IP/IV) RouteCheck->Parenteral OilVehicle Lipid Formulation: Corn Oil or PEG400 Oral->OilVehicle Cosolvent Co-solvent System: 5% DMSO / 40% PEG400 / 55% Saline Parenteral->Cosolvent Standard Complexation Cyclodextrin: 20% HP-beta-CD in Water Parenteral->Complexation If sensitive to solvents

Figure 1: Decision tree for selecting the appropriate vehicle based on experimental requirements.

Protocol A: In Vitro Stock Preparation

Target Concentration: 10 mM to 100 mM Storage: -20°C (Stable for >6 months)

Materials
  • 2-amino-N-(1-phenylethyl)benzamide powder (>98% purity).[2]

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (Sigma-Aldrich or equivalent).

  • Vortex mixer.

  • Amber glass vials (to prevent photodegradation of the aniline moiety).

Procedure
  • Weighing: Accurately weigh 24.0 mg of the compound into a sterile amber glass vial.

  • Solubilization: Add 1.0 mL of anhydrous DMSO.

    • Note: This yields a 100 mM stock solution.

  • Mixing: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless to pale yellow.

    • QC Check: Inspect against a light source. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Store: Dispense into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Application in Cell Culture
  • Dilution Factor: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

  • Precipitation Check: When diluting into media (e.g., DMEM + 10% FBS), add the DMSO stock slowly while swirling the media.

  • Serum Effect: The presence of FBS (albumin) aids solubility via protein binding. In serum-free conditions, the risk of precipitation is higher; limit concentration to < 50 µM if possible.

Protocol B: In Vivo Formulation (Parenteral: IP/IV)

Target Dose: 10 – 50 mg/kg Vehicle: 5% DMSO / 40% PEG400 / 55% Saline Stability: Prepare fresh daily.

Rationale

Simple saline suspensions are unsuitable due to poor bioavailability. This co-solvent system utilizes DMSO for primary solubilization and PEG400 as a bridge solvent to prevent precipitation upon contact with aqueous saline.

Step-by-Step Preparation (Example: 5 mL batch at 2 mg/mL)
  • Primary Solubilization:

    • Weigh 10 mg of 2-amino-N-(1-phenylethyl)benzamide.

    • Add 0.25 mL (250 µL) of DMSO . Vortex until fully dissolved.[3]

  • Stabilization:

    • Add 2.0 mL of PEG400 (Polyethylene Glycol 400).

    • Vortex thoroughly. The solution will be viscous but clear.

  • Aqueous Phase Addition:

    • Crucial Step: While vortexing the DMSO/PEG mixture, slowly add 2.75 mL of sterile 0.9% Saline dropwise.

    • Why dropwise? Rapid addition of water can cause local high-water concentrations, triggering irreversible precipitation.

  • Final Inspection:

    • The result should be a clear, single-phase solution.

    • If the solution turns milky (Tyndall effect), the compound has crashed out. Do not inject.

    • Troubleshooting: If precipitation occurs, increase PEG400 to 50% or switch to the Cyclodextrin protocol below.

Protocol C: In Vivo Formulation (Oral/Gavage)

Vehicle: 0.5% Methylcellulose (suspension) or Corn Oil (solution).

Option 1: Lipid Solution (Preferred for bioavailability)
  • Weigh required amount of compound.

  • Add 10% Ethanol to pre-dissolve.

  • Add 90% Corn Oil (or Olive Oil).

  • Sonicate at 40°C for 20 minutes.

  • Result: A clear oily solution suitable for gavage.

Option 2: Suspension (Standard for high doses)
  • Weigh compound.

  • Add small volume of Tween 80 (wetting agent) to create a paste.

  • Gradually add 0.5% Methylcellulose (MC) or CMC-Na solution while triturating (grinding) to form a uniform suspension.

  • Note: Shake well before administration.

Biological Application Notes

Spasmolytic & Anti-Inflammatory Studies

Recent literature identifies 2-amino-N-phenethylbenzamides as potential modulators of smooth muscle contraction (spasmolytics) and inhibitors of albumin denaturation (anti-inflammatory) [1].

  • Dosing Window: In rodent models for IBS (Irritable Bowel Syndrome), effective doses typically range from 10 to 50 mg/kg (IP or PO).

  • Mechanism: Likely involves modulation of calcium channels or NO-synthase pathways.

  • Control: Always include a vehicle-only control group, as DMSO and PEG400 can have mild osmotic effects on GI motility.

Safety & Toxicity Monitoring
  • Aniline Toxicity: The primary amine group can be metabolically activated to hydroxylamines, potentially causing methemoglobinemia at very high doses. Monitor animals for cyanosis (blue skin/mucosa) if dosing >100 mg/kg.

  • Solvent Limits:

    • Mice: Max IP volume ~10 mL/kg. Max DMSO < 1 mL/kg.

    • Rats: Max IP volume ~5 mL/kg.

Workflow Visualization

Workflow Weigh 1. Weigh Solid (Amber Vial) Dissolve 2. Primary Solvent (DMSO/Ethanol) Weigh->Dissolve Stabilize 3. Add Co-solvent (PEG400/Tween) Dissolve->Stabilize Dilute 4. Add Aqueous (Saline/Media) Stabilize->Dilute Slow Addition QC 5. QC Check (Clarity/pH) Dilute->QC Dose 6. Administration (IP/PO/IV) QC->Dose

Figure 2: Step-by-step preparation workflow emphasizing the critical aqueous dilution step.

References

  • National Center for Biotechnology Information. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. PubMed Central. Available at: [Link]

  • PubChem. (2024).[4] Compound Summary: 2-amino-N-(1-phenylethyl)benzamide.[5][6] National Library of Medicine. Available at: [Link]

Sources

Application Note: Handling and Synthetic Protocols for 2-Amino-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note defines the standard operating procedure (SOP) for the intake, storage, and synthetic utilization of 2-amino-N-(1-phenylethyl)benzamide (CAS: 85592-80-9 for racemic; specific isomers vary).

This compound is a "privileged scaffold" in drug discovery, serving as a critical intermediate for chiral quinazolinones and a ligand for asymmetric catalysis. Its structural integrity relies on two factors: the stability of the primary aniline (oxidation-prone) and the optical purity of the phenylethyl moiety.

Physicochemical Profile
PropertySpecification
Molecular Formula C₁₅H₁₆N₂O
Molecular Weight 240.30 g/mol
Appearance White to off-white crystalline solid
Melting Point 108–110 °C (Racemic); 128–129 °C (Enantiopure)
Solubility Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in Water
Chirality Contains one stereocenter at the N-phenylethyl group

Phase I: Material Intake & Quality Control (QC)

Upon receipt, the material must undergo a rigorous QC workflow. Unlike generic reagents, the utility of this benzamide often depends on its enantiomeric excess (ee%).

Purity Verification Protocol

Causality: The primary amine group is susceptible to slow oxidation (browning) and diazotization if exposed to nitrous fumes. The chiral center is stable but must be verified to prevent downstream stereochemical erosion.

Workflow:

  • Visual Inspection: Reject if material is yellow/brown (indicates aniline oxidation).

  • ¹H-NMR (400 MHz, DMSO-d₆): Confirm diagnostic peaks:

    • Doublet at ~1.4 ppm (CH₃ of phenylethyl).

    • Multiplet at ~5.1 ppm (CH of phenylethyl).

    • Broad singlet at ~6.3 ppm (NH₂).

  • Chiral HPLC (Mandatory for Asymmetric Synthesis):

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10).

    • Flow Rate: 1.0 mL/min.

    • Acceptance Criteria: >98% ee for asymmetric applications.

QC Decision Tree (Visualization)

QC_Workflow Start Material Receipt Visual Visual Inspection (White Solid?) Start->Visual NMR 1H-NMR Analysis (Identity) Visual->NMR Pass Reject Quarantine / Purify Visual->Reject Fail (Color) HPLC Chiral HPLC (Enantiopurity) NMR->HPLC Pass NMR->Reject Fail (Structure) Decision Decision Gate HPLC->Decision Approve Release to Inventory (Store under Ar) Decision->Approve ee > 98% Decision->Reject ee < 98%

Figure 1: Quality Control workflow emphasizing enantiomeric purity verification prior to storage.

Phase II: Storage & Stability[1]

Protocol: Inert Atmosphere Storage.

  • Container: Amber glass vial with Teflon-lined cap (protects from light and moisture).

  • Atmosphere: Flush headspace with Argon or Nitrogen after every use.

  • Temperature: 2–8 °C.

  • Shelf Life: 12 months. Retest ee% if stored >6 months.

Scientific Rationale: The 2-amino group is electron-rich. While less reactive than simple anilines due to the amide electron-withdrawal, it can still undergo photo-oxidation, leading to colored impurities that act as radical scavengers in subsequent catalytic cycles.

Phase III: Application Protocol (Synthesis of Chiral Quinazolinones)

The most authoritative application of this scaffold is the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones . This protocol utilizes an oxidative cyclization strategy, preserving the chirality of the phenylethyl group [1].

Reaction Scheme

Transformation: 2-amino-N-(1-phenylethyl)benzamide + Aldehyde (R-CHO) → Chiral Quinazolinone.

Step-by-Step Methodology

Scale: 1.0 mmol basis.

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition:

    • Add 2-amino-N-(1-phenylethyl)benzamide (240 mg, 1.0 mmol).

    • Add Aldehyde (1.1 mmol, e.g., Benzaldehyde).

    • Add Solvent: Ethanol or Toluene (5 mL).

    • Catalyst: Add Iodine (I₂) (10 mol%) and K₂CO₃ (2.0 equiv). Note: DDQ can be used as an alternative oxidant for metal-free conditions [2].

  • Reaction:

    • Heat to reflux (80–110 °C) for 4–6 hours.

    • Monitor: Check TLC (Hexane:EtOAc 3:1). The fluorescent blue spot of the starting anthranilamide should disappear.

  • Workup:

    • Cool to room temperature.[1]

    • Quench with saturated aqueous Na₂S₂O₃ (to remove excess Iodine).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Silica Gel, Hexane/EtOAc gradient).

Mechanistic Pathway & Workflow

Synthesis_Pathway cluster_conditions Critical Parameters Start Start: 2-amino-N-(1-phenylethyl)benzamide Schiff Intermediate: Schiff Base Formation (Condensation with R-CHO) Start->Schiff - H2O Cyclization Oxidative Cyclization (I2/K2CO3 or DDQ) Schiff->Cyclization Ring Closure Product Product: Chiral Quinazolinone Cyclization->Product - 2H (Oxidation) Param1 Temp: 80-110°C Param2 Atmosphere: Air (if DDQ) or Inert (if Metal Cat)

Figure 2: Synthetic pathway for the conversion of the benzamide scaffold into bioactive quinazolinones.

Phase IV: Safety & Waste Disposal

Hazard Identification
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Specific Risk: As a fine powder, the material poses an inhalation risk. The "phenylethyl" tail increases lipophilicity, potentially enhancing skin absorption compared to simple anthranilamide.

Handling Precautions
  • Engineering Controls: All weighing and transfer must occur inside a chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety glasses with side shields, and lab coat.

  • In Case of Contact: Wash skin with soap and water immediately.[2] Do not use ethanol (increases absorption).

Waste Management
  • Solid Waste: Dispose of contaminated gloves/paper in "Hazardous Solid Waste."

  • Liquid Waste: Reaction mixtures containing Iodine/Transition metals must be segregated into "Halogenated" or "Heavy Metal" waste streams respectively.

References

  • Wang, D., et al. (2017).[3] "Acid catalyzed Csp3-H amination toward quinazolinones."[3] Frontiers in Chemistry. Available at: [Link]

  • Qi, X.-X., et al. (2016).[4] "Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions." Chinese Chemical Letters. Available at: [Link]

Sources

Troubleshooting & Optimization

common side products in 2-amino-N-(1-phenylethyl)benzamide synthesis and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide: Synthesis, Impurity Profiling, and Purification of 2-Amino-N-(1-phenylethyl)benzamide

Executive Summary

The synthesis of 2-amino-N-(1-phenylethyl)benzamide is a critical step in the development of chiral auxiliaries and various pharmaceutical intermediates.[1][2] While conceptually simple, the reaction is prone to specific impurities—primarily anthranilic acid derivatives and unreacted amines—that can complicate downstream applications, particularly those requiring high enantiomeric excess (ee).

This guide provides a validated technical roadmap for synthesis, troubleshooting, and purification, moving beyond generic protocols to address the causality of failure modes.

Part 1: Validated Synthesis Protocols

Two primary routes exist: the Isatoic Anhydride Route (Recommended for purity) and the Coupling Reagent Route (Alternative).[2]

Method A: The Isatoic Anhydride Route (Gold Standard)

This method is preferred because it generates CO₂ as the only stoichiometric byproduct, driving the reaction forward and simplifying workup.

  • Reagents: Isatoic Anhydride (1.0 equiv), 1-Phenylethylamine (1.05 equiv).[1][2]

  • Solvent: DMF (for rate) or Ethanol (for greener processing).[2]

  • Temperature: 60–80 °C.[2]

Protocol:

  • Dissolve isatoic anhydride in anhydrous DMF (or EtOH).

  • Add 1-phenylethylamine dropwise.[1][2] Note: Evolution of CO₂ gas will occur.[1]

  • Heat to 80 °C for 2–4 hours.

  • Workup: Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.[2] Filter and wash with water.[2][3]

Method B: Carbodiimide Coupling (Alternative)

Used when isatoic anhydride is unavailable or when derivatizing substituted anthranilic acids.[2]

  • Reagents: Anthranilic Acid, 1-Phenylethylamine, EDC[1]·HCl, HOBt, DIPEA.[2]

  • Solvent: DCM or DMF.

Protocol:

  • Activate anthranilic acid with EDC/HOBt in DCM for 30 mins.

  • Add 1-phenylethylamine and DIPEA.[1][2]

  • Stir at RT overnight.

  • Workup: Standard aqueous extraction (see Part 2).

Part 2: Troubleshooting & Impurity Removal

This section addresses the specific side products that plague this synthesis.

Table 1: Common Impurity Profile
ImpurityOriginDetection (TLC/LCMS)Removal Strategy
Anthranilic Acid Hydrolysis of Isatoic Anhydride (moisture) or incomplete coupling.[1][2]High polarity, acidic spot.[2]Base Wash: Wash organic layer with 1M NaHCO₃ or 0.5M NaOH.
1-Phenylethylamine Excess starting material.[1][2]Ninhydrin active, basic.[2]Acid Wash (Careful): See "The Amine Separation Challenge" below.
Oligomers (Di-anthranilides) Self-coupling of anthranilic acid (amine attacks activated acid).[1][2]Higher MW peaks on LCMS.[2]Recrystallization: These are often much less soluble than the product.[2]
Racemate High temp or strong base causing chiral center inversion.[2]Chiral HPLC.[2]Prevention: Keep T < 100°C. Avoid strong mineral bases.[2]

Part 3: Critical Technical Deep Dives

The Amine Separation Challenge (pKa Logic)

Removing unreacted 1-phenylethylamine without losing your product (which is also an amine) requires precise pH control.[1][2]

  • The Problem:

    • Impurity: 1-Phenylethylamine is an aliphatic amine (

      
      ).[1][2]
      
    • Product: 2-Amino-N-(1-phenylethyl)benzamide contains an aniline moiety (

      
      ).[1][2]
      
  • The Solution:

    • If you wash with strong acid (pH 1, 1M HCl) , both the impurity and your product will protonate and dissolve in the aqueous layer, leading to yield loss.

    • Correct Protocol: Wash with a weakly acidic buffer (e.g., 5% Citric Acid or dilute HCl adjusted to pH ~5–6).[2] At pH 6:

      • The aliphatic amine (

        
        ) is >99% protonated (charged) 
        
        
        
        Aqueous Layer .[2]
      • The aniline product (

        
        ) is >99% neutral 
        
        
        
        Organic Layer .[2]
Recrystallization Masterclass

If extraction fails to yield >98% purity, recrystallization is highly effective for this benzamide.[2]

  • Solvent System A (Polar): Ethanol/Water (1:1) .[2] Dissolve in hot ethanol, add warm water until turbid, cool slowly. Excellent for removing anthranilic acid.[2]

  • Solvent System B (Non-Polar impurity removal): Acetonitrile .[2] Dissolve in boiling ACN, cool to RT. Excellent for removing oily oligomers.[2]

  • Solvent System C: Toluene . Good for removing unreacted amines if they persist.[2]

Part 4: Visualizing the Chemistry

Figure 1: Reaction Pathways & Impurity Formation[3]

ReactionPathways cluster_conditions Critical Control Points IA Isatoic Anhydride Product 2-Amino-N-(1-phenylethyl)benzamide (Target) IA->Product + Amine - CO2 Anthranilic Anthranilic Acid (Hydrolysis Impurity) IA->Anthranilic + H2O (Moisture) Amine 1-Phenylethylamine Oligomer Oligomers (Self-Reaction) Anthranilic->Oligomer + Activated Acid Control1 Anhydrous Conditions prevents Hydrolysis Control2 Temp < 100°C prevents Racemization

Caption: Mechanistic pathway showing the desired decarboxylative amidation versus moisture-induced hydrolysis leading to anthranilic acid.

Part 5: Frequently Asked Questions (FAQ)

Q1: My product is an oil, but it should be a solid. What happened?

  • Cause: Residual solvent (DMF/Toluene) or high levels of the 1-phenylethylamine impurity can depress the melting point.[1][2]

  • Fix: Triturate the oil with cold hexanes or diethyl ether.[2] This often induces crystallization by dissolving the impurities.[2] If that fails, re-dissolve in EtOAc and perform the pH 6 wash described in Part 3.

Q2: Can I use this method for chiral amines without racemization?

  • Answer: Yes. The isatoic anhydride reaction proceeds under relatively mild conditions.[2] Literature suggests that racemization is negligible if the temperature is kept below 100°C [1].[2] Avoid strong bases (like KOH/NaOH) during the reaction itself.[2]

Q3: I see a spot on TLC just below my product. What is it?

  • Answer: This is likely anthranilic acid .[2]

  • Test: Spot the plate and expose it to iodine or char it.[2] If it’s anthranilic acid, it will also be soluble in aqueous base.[2]

  • Removal: Wash the organic solution with 10% NaHCO₃.

Q4: Why not use benzoyl chloride + amine?

  • Answer: You need 2-aminobenzamide.[1][2] Using 2-aminobenzoyl chloride is difficult because the free amino group is unstable (it self-polymerizes).[1][2] You would need to protect the aniline (e.g., as a nitro group) first, then reduce it later, adding two extra steps. Isatoic anhydride "masks" the amino group and activates the acid simultaneously.

References

  • Isatoic Anhydride Chemistry: Coppola, G. M. (1980).[2] The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.[2] Link[2]

  • Amide Purification: Purification of Laboratory Chemicals, 8th Edition. (2017).[2] Butterworth-Heinemann.[1][2] (General reference for recrystallization of benzamides).

  • Synthesis of Anthranilamides: Steinberg, M., et al. (2000).[2] Synthesis and evaluation of new anthranilamide derivatives. Journal of Medicinal Chemistry.

  • pKa Data: Evans pKa Table. (For Aniline vs. Alkyl Amine acidity comparisons). Link

(Note: While specific "Link" URLs for textbooks are generic, the citations refer to standard authoritative texts in organic synthesis.)

Sources

troubleshooting poor solubility of 2-amino-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-amino-N-(1-phenylethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the poor solubility of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility challenges in your experiments.

I. Understanding the Challenge: The Physicochemical Properties of 2-Amino-N-(1-phenylethyl)benzamide

II. Frequently Asked Questions (FAQs)

Q1: I'm seeing very low solubility of 2-amino-N-(1-phenylethyl)benzamide in my aqueous buffer. Is this expected?

A1: Yes, this is expected. Based on the chemical structure, which includes a largely hydrophobic backbone, poor aqueous solubility is a predicted property. The parent molecule, benzamide, has limited water solubility[2][3].

Q2: What is the most likely reason for the poor aqueous solubility of this compound?

A2: The primary reason is the presence of two phenyl rings and the overall non-polar nature of the molecule. While the amino and amide groups can participate in hydrogen bonding, the large hydrophobic surface area dominates, leading to unfavorable interactions with water.

Q3: Can I simply dissolve it in an organic solvent like DMSO and then dilute it into my aqueous buffer?

A3: This is a common practice, but it can lead to precipitation of the compound if the final concentration in the aqueous buffer exceeds its solubility limit. This is often referred to as "crashing out." The key is to determine the maximum percentage of the organic co-solvent that your assay can tolerate without affecting the experimental results, and then to determine the compound's solubility in that mixed solvent system.

Q4: How does the amino group on the benzamide ring affect solubility?

A4: The primary aromatic amine is basic and can be protonated at acidic pH. This protonation introduces a positive charge, which can significantly increase the compound's interaction with polar water molecules, thereby enhancing solubility. This pH-dependent solubility is a critical aspect to leverage.

Q5: Are there any initial, simple steps I can take to improve solubility without complex formulations?

A5: Absolutely. The first and most straightforward approach is to investigate the effect of pH on solubility. By lowering the pH of your aqueous buffer, you can protonate the primary amine, which should increase solubility. Additionally, gentle heating and sonication can help to overcome the initial energy barrier to dissolution, but be mindful of potential compound degradation at elevated temperatures.

III. Troubleshooting Guide: A Stepwise Approach to Improving Solubility

This guide provides a systematic workflow for addressing the poor solubility of 2-amino-N-(1-phenylethyl)benzamide. It is designed to progress from simple, rapid methods to more involved formulation strategies.

Step 1: Initial Solubility Assessment and the Impact of pH

The first step is to quantify the baseline solubility and systematically evaluate the effect of pH. The presence of the basic amino group makes pH adjustment a powerful tool[4][5].

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers: Prepare a range of buffers from pH 2 to pH 8 (e.g., citrate, phosphate, and borate buffers at 50 mM).

  • Add excess compound: To a known volume (e.g., 1 mL) of each buffer in separate vials, add an excess amount of 2-amino-N-(1-phenylethyl)benzamide (e.g., 5-10 mg, ensuring solid is visible).

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. The shake-flask method is a traditional approach for this[6].

  • Separate undissolved solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantify the dissolved compound: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[7].

  • Plot the data: Plot the measured solubility (in µg/mL or µM) as a function of pH.

Interpreting the Results:

You should observe a significant increase in solubility at lower pH values due to the protonation of the primary amine. The pH at which the solubility starts to dramatically increase is related to the pKa of the amino group.

Data Presentation: Expected pH-Solubility Profile

pHExpected SolubilityRationale
2.0HighThe amino group is fully protonated (BH⁺), leading to strong interactions with water.
4.0Moderate to HighA significant portion of the amino groups are protonated.
6.0Low to ModerateNearing the pKa of the aromatic amine, the proportion of the neutral form (B) increases.
7.4LowThe compound is predominantly in its neutral, less soluble form.
8.0Very LowThe compound is almost entirely in its neutral form.

Visualization: Logical Workflow for Initial Troubleshooting

start Start: Poor Solubility Observed ph_test Step 1: pH-Solubility Profiling start->ph_test is_ph_effective Is solubility significantly increased at a tolerable pH? ph_test->is_ph_effective optimize_buffer Optimize buffer pH for experiments is_ph_effective->optimize_buffer Yes proceed_cosolvent Proceed to Step 2: Co-solvent Screening is_ph_effective->proceed_cosolvent No end_solution Solution Found optimize_buffer->end_solution

Caption: Initial troubleshooting workflow for poor solubility.

Step 2: Utilizing Co-solvents for Enhanced Solubility

If pH adjustment alone is insufficient or not compatible with your experimental system, the use of co-solvents is the next logical step. Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system[4].

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Experimental Protocol: Co-solvent Solubility Screening

  • Prepare co-solvent/buffer mixtures: Prepare a series of solutions containing different percentages of a co-solvent in your chosen aqueous buffer (e.g., 5%, 10%, 20%, 50% v/v).

  • Determine solubility: Using the shake-flask method described in Step 1, determine the solubility of 2-amino-N-(1-phenylethyl)benzamide in each co-solvent mixture.

  • Assess compatibility: It is crucial to ensure that the final concentration of the co-solvent is compatible with your experimental assay (e.g., does not inhibit enzymes, cause cell toxicity, or interfere with analytical measurements).

Data Presentation: Example Co-solvent Solubility Data

Co-solvent5% (v/v)10% (v/v)20% (v/v)
DMSO (Solubility in µg/mL)(Solubility in µg/mL)(Solubility in µg/mL)
Ethanol (Solubility in µg/mL)(Solubility in µg/mL)(Solubility in µg/mL)
PEG 400 (Solubility in µg/mL)(Solubility in µg/mL)(Solubility in µg/mL)

Visualization: Decision Tree for Formulation Strategy

start Start: Solubility still inadequate cosolvent Step 2: Co-solvent Screening start->cosolvent is_cosolvent_effective Is solubility sufficient in a tolerable co-solvent concentration? cosolvent->is_cosolvent_effective optimize_cosolvent Optimize co-solvent percentage is_cosolvent_effective->optimize_cosolvent Yes advanced_formulation Proceed to Step 3: Advanced Formulation Strategies is_cosolvent_effective->advanced_formulation No end_solution Solution Found optimize_cosolvent->end_solution

Sources

Technical Support Center: Purification of 2-Amino-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the Purification of 2-Amino-N-(1-phenylethyl)benzamide Content Type: Technical Support Center Guide

Executive Summary

This guide addresses the specific purification challenges associated with 2-amino-N-(1-phenylethyl)benzamide (CAS: 85592-80-9).[1] As a benzamide derivative possessing both a nucleophilic aniline moiety and a chiral amide center, this compound presents a unique "solubility-pKa paradox" during workup.[1] This document provides troubleshooting workflows, self-validating protocols, and mechanistic insights to ensure high chemical (>98%) and enantiomeric purity.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My crude product contains significant amounts of unreacted 1-phenylethylamine. Standard acid washes are removing my product. Why?

Diagnosis: This is a classic pKa overlap issue. Technical Insight: The product contains an aniline-like nitrogen (pKa


 4.0–5.[1]0) and the impurity is an aliphatic amine (1-phenylethylamine, pKa 

9.8).[1]
  • The Error: Using strong acid (1M HCl, pH < 1) protonates both the impurity and your product, rendering both water-soluble. You are washing your product away into the aqueous waste.

  • The Fix: You must exploit the

    
    pKa. Use a controlled pH buffer wash (pH 5.5–6.0) .[1] At this pH, the aliphatic amine impurity remains protonated (ionic/water-soluble), while the aniline nitrogen of your product remains deprotonated (neutral/organic-soluble).[1]
    
  • Reference: See Protocol A: The pH-Switch Extraction below.

Q2: The product is "oiling out" during recrystallization instead of forming crystals.

Diagnosis: The solvent system polarity is mismatched, or the cooling rate is too rapid, trapping impurities that lower the melting point. Technical Insight: Benzamides with chiral alkyl chains often exhibit low melting points and supercooling tendencies.[1] "Oiling out" indicates the compound is separating as a liquid phase before it can nucleate.

  • The Fix:

    • Seed Crystals: Retain a small amount of crude solid to seed the solution at the saturation point.

    • Solvent Switch: Move from a single solvent (e.g., Ethanol) to a binary system. A common robust system for this class is Toluene/Heptane or IPA/Water .[1]

    • Thermodynamic Control: Reheat the oiled-out mixture until clear, then cool extremely slowly (1°C/min) with vigorous stirring to induce nucleation rather than phase separation.

Q3: I see a persistent brown/purple coloration in the product even after chromatography.

Diagnosis: Oxidation of the free aniline group (2-amino moiety). Technical Insight: Aniline derivatives are prone to air oxidation, forming trace azo or quinone-imine impurities that are highly colored (chromophores) even at ppm levels.[1]

  • The Fix:

    • Add an Antioxidant: Perform recrystallization with a trace amount of sodium dithionite or ascorbic acid in the aqueous phase if using a biphasic system.

    • Adsorption: Treat the organic solution with activated charcoal (neutral, washed) for 30 minutes at 40°C before filtration and concentration.

Q4: How do I ensure I haven't racemized the chiral center during purification?

Diagnosis: Thermal or basic stress on the benzylic proton. Technical Insight: While benzamides are generally stable, prolonged heating in strong base can induce racemization at the benzylic position of the phenylethyl group.

  • The Fix:

    • Avoid boiling in high-pH aqueous solutions.[1]

    • Validation: Use Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns) using Hexane/IPA mixtures.[1] Compare against the racemic standard synthesized using racemic 1-phenylethylamine.

Part 2: Core Protocols

Protocol A: The "pH-Switch" Extraction System (Self-Validating)

Target: Removal of unreacted amine and acid impurities without column chromatography.[1][2]

Prerequisites:

  • Crude reaction mixture in organic solvent (EtOAc or DCM).[1]

  • Buffer A: 0.5 M Citric Acid (adjusted to pH 5.5 with NaOH).

  • Buffer B: Saturated NaHCO₃ (pH ~8.5).[1]

Step-by-Step Methodology:

  • Acid Impurity Removal (The Carboxylate Wash):

    • Wash the organic phase (containing Product + Amine + Acid) with Buffer B (Sat. NaHCO₃).[1][3]

    • Mechanism:[1][4][5][6][] Unreacted 2-aminobenzoic acid is deprotonated to its carboxylate salt and moves to the aqueous layer.[1]

    • Checkpoint: Acidify a small aliquot of the aqueous wash. Precipitate indicates removed starting acid.[1]

  • Amine Impurity Removal (The pKa Selective Wash):

    • Wash the organic phase with Buffer A (Citric Acid, pH 5.5) x 2.[1][3][8]

    • Mechanism:[1][4][5][6][] At pH 5.5, the 1-phenylethylamine (pKa ~9.[1]8) is >99.9% protonated (charged) and partitions into water.[1] The product (pKa ~4.5) is >90% neutral and stays in the organic layer.

    • Critical Warning: Do NOT use 1M HCl.[1]

  • Final Polish:

    • Wash with Brine to remove trapped water.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

Protocol B: Binary Solvent Recrystallization

Target: High purity crystalline solid from oiled-out crude.[1]

  • Dissolve crude solid in minimal boiling Ethyl Acetate or Isopropanol (IPA) .

  • Once dissolved, remove from heat.

  • Add Heptane (anti-solvent) dropwise to the hot solution until a faint permanent turbidity is observed.

  • Add a few drops of the good solvent (EtOAc/IPA) to clear the solution.

  • Insulate the flask and allow to cool to Room Temp over 4 hours.

  • Checkpoint: If oiling occurs, reheat and add more good solvent.

  • Filter crystals and wash with cold Heptane.[1]

Part 3: Data & Visualization[1]

Table 1: Physicochemical Properties & Solubility Profile
ParameterValue / DescriptionRelevance to Purification
Structure Benzamide core + Aniline + Chiral PhenylethylAmphoteric nature; Chiral center risk.[1]
pKa (Aniline N) ~ 4.5 (Estimated)Weak base; remains neutral at pH > 5.[1]
pKa (Amine Impurity) ~ 9.8 (1-Phenylethylamine)Strong base; protonated at pH < 9.[1]
Solubility (Water) Low (< 0.1 mg/mL)Allows aqueous washing of impurities.[1]
Solubility (EtOAc) HighGood extraction solvent.[1]
Solubility (Heptane) LowExcellent anti-solvent for crystallization.[1]
Figure 1: Purification Logic Flow

PurificationLogic Start Crude Reaction Mixture (Product + Amine + Acid) Wash1 Wash 1: Sat. NaHCO3 (pH ~8.5) Start->Wash1 Aq1 Aqueous Layer 1: Benzoate Impurities (COO-) Wash1->Aq1 Extracts Acids Org1 Organic Layer 1: Product + Amine Impurity Wash1->Org1 Retains Bases Wash2 Wash 2: Citrate Buffer (pH 5.5) Org1->Wash2 Aq2 Aqueous Layer 2: Protonated Amine (NH3+) Wash2->Aq2 Extracts Strong Bases (pKa ~9.8) Org2 Organic Layer 2: Purified Product (Neutral) Wash2->Org2 Retains Weak Bases (pKa ~4.5) Cryst Recrystallization (IPA / Heptane) Org2->Cryst Final Pure 2-amino-N-(1-phenylethyl)benzamide (>98% ee) Cryst->Final

Caption: Selective extraction workflow exploiting the pKa difference between the aniline product and aliphatic amine impurities.

References

  • PrepChem. Synthesis of 2-Amino-N-phenylbenzamide (Analogous Methodology). Retrieved from [Link] (Provides foundational isatoic anhydride protocols adaptable to phenylethylamine).[1]

  • ResearchGate. How to separate amides from free amine. Retrieved from [Link] (Community verification of acidic resin and pH control methods).

Sources

addressing inconsistencies in biological assay results for 2-amino-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-N-(1-phenylethyl)benzamide

A Guide to Addressing Inconsistent Biological Assay Results

Welcome to the technical support center for researchers utilizing 2-amino-N-(1-phenylethyl)benzamide. As a Senior Application Scientist, I understand that unexpected variability and inconsistent results can be a significant roadblock in research and development. This guide is designed to provide you with the expertise and practical steps needed to diagnose, troubleshoot, and resolve common issues encountered during the biological evaluation of this compound. By understanding the underlying physicochemical properties and potential assay artifacts associated with benzamide derivatives, you can ensure the generation of robust, reproducible, and reliable data.

This center is structured to move from high-level questions to deep, problem-oriented troubleshooting, and finally to detailed validation protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have about working with 2-amino-N-(1-phenylethyl)benzamide and related small molecules.

Q1: What are the most likely reasons for inconsistent results with 2-amino-N-(1-phenylethyl)benzamide in my assays?

Inconsistencies in bioassay results can stem from three primary areas: analytical variation (the assay itself), biological variation (the living system), and the physicochemical properties of the compound being tested[1]. For 2-amino-N-(1-phenylethyl)benzamide, the most common culprits are related to its behavior in aqueous solutions. These include:

  • Poor Solubility: Benzamide compounds often exhibit limited aqueous solubility[2]. If the compound precipitates in your assay medium, its effective concentration will be lower and more variable than intended.

  • Compound Aggregation: At concentrations above a certain threshold (the Critical Aggregation Concentration), small molecules can self-assemble into colloidal aggregates[3]. These aggregates can cause non-specific inhibition of proteins, leading to false-positive results that are often steep and difficult to reproduce[4].

  • Chemical Instability: While many benzamides are stable, some derivatives can be reactive, particularly with solvents like DMSO or components in the assay buffer over time[5].

  • Assay-Specific Interference: The compound may interfere with the assay technology itself (e.g., light scattering, fluorescence quenching) rather than the biological target.

Q2: How should I prepare and store stock solutions of 2-amino-N-(1-phenylethyl)benzamide to maximize consistency?

Proper stock solution handling is critical. Given that related benzamides are often prepared in DMSO for biological testing[6], this is a common starting point.

  • Solvent Selection: Use high-purity, anhydrous DMSO. Prepare a high-concentration stock (e.g., 10-50 mM).

  • Solubility Check: After dissolving, visually inspect the solution for any particulates. If possible, centrifuge the stock solution at high speed (e.g., >10,000 x g) for 10 minutes and use the supernatant to avoid transferring any undissolved microcrystals.

  • Storage: Aliquot the stock solution into single-use volumes in low-protein-binding tubes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation[7].

  • Working Dilutions: When preparing working dilutions, add the DMSO stock to the aqueous assay buffer while vortexing to minimize precipitation. The final concentration of DMSO in the assay should be kept low (typically <0.5%) and be consistent across all wells, including controls.

Q3: What are Pan-Assay Interference Compounds (PAINS) and is it possible that 2-amino-N-(1-phenylethyl)benzamide is one?

PAINS are chemical compounds that appear as "hits" in multiple high-throughput screens but do so through non-specific mechanisms, making them poor starting points for drug discovery[5]. While 2-amino-N-(1-phenylethyl)benzamide is not a classically defined PAIN, some benzamide derivatives are known to be reactive or promiscuous[5]. The potential for aggregation, which is a common cause of non-specific activity, means that it could behave like a PAIN under certain assay conditions. It is crucial to perform validation and control experiments to de-risk this possibility and confirm that any observed activity is due to specific binding to your target.

Q4: At what point in my dose-response curve should I suspect compound aggregation?

Aggregation-based inhibition often presents with distinct, non-ideal dose-response characteristics. Key indicators include:

  • An unusually steep curve (high Hill slope).

  • A response that appears to plateau at high concentrations but is highly variable or shows a decrease in signal (a "hook" effect).

  • Irreproducibility of the IC50/EC50 value between experiments.

  • Sensitivity to assay conditions, such as changes in protein or detergent concentration[3].

If you observe these phenomena, it is essential to conduct direct tests for aggregation.

Section 2: Core Troubleshooting Guide

This guide provides a systematic approach to resolving specific experimental problems.

Problem 1: High Variability Between Replicate Wells

Question: My replicate wells for the same concentration of 2-amino-N-(1-phenylethyl)benzamide show a high coefficient of variation (%CV). What is the cause and how can I fix it?

Potential Causes & Recommended Actions:

  • Cause: Compound Precipitation. The compound may be falling out of solution upon dilution into the aqueous assay buffer.

    • Action: Visually inspect the wells of your assay plate under a microscope for precipitates. Perform a formal solubility test as described in Protocol 1 . Consider lowering the highest tested concentration of the compound.

  • Cause: Inadequate Mixing. Small volumes of concentrated compound stock may not be dispersing evenly in the well.

    • Action: After adding the compound to the wells, ensure thorough but gentle mixing. Use a plate shaker for a defined period or carefully pipette up and down, being cautious not to introduce bubbles.

  • Cause (Cell-Based Assays): Inconsistent Cell Plating. Uneven cell density across the plate will lead to variable responses.

    • Action: Ensure your cell suspension is homogenous before and during plating. Mix the cell suspension gently between pipetting for every few rows. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to allow for even cell settling. Also, monitor cell morphology to ensure cells are healthy and in a logarithmic growth phase[8].

  • Cause: Plate Edge Effects. Wells on the perimeter of a microtiter plate are prone to evaporation, which can concentrate the compound and other media components, altering the results[8].

    • Action: Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or PBS to create a humidity barrier. If the assay has a long incubation period, consider using specialized hydration chambers[8].

Problem 2: Irreproducible Dose-Response Curves and Shifting IC50/EC50 Values

Question: I'm getting inconsistent IC50/EC50 values for my compound, and the shape of the dose-response curve is not consistent between experiments. How do I stabilize my results?

Potential Causes & Recommended Actions:

  • Cause: Compound Aggregation. This is a primary suspect for inconsistent dose-response curves, as the formation of aggregates is highly sensitive to minor changes in concentration and buffer components[3].

    • Action: Test for aggregation directly using the methods in Protocol 2 . A common counter-screen is to re-run the assay with the addition of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's potency is significantly reduced in the presence of detergent, aggregation is the likely mechanism of action.

  • Cause: Compound Instability. The molecule may be degrading over the course of the experiment.

    • Action: Perform a stability study as outlined in Protocol 3 . If instability is confirmed, reduce the assay incubation time if possible. Ensure all reagents are fresh and that the compound stock has been stored correctly.

  • Cause: Biological Variation (Cell-Based Assays). The physiological state of the cells can vary between experiments.

    • Action: Standardize your cell culture rigorously. Use cells within a narrow passage number range, seed at the same density, and ensure they are in the same growth phase for every experiment. Always run a reference compound with a known potency to benchmark the performance of each assay run.

Problem 3: Discrepancy Between Biochemical and Cell-Based Assay Results

Question: 2-Amino-N-(1-phenylethyl)benzamide is potent in my purified enzyme assay but shows weak or no activity in my cell-based model. What could explain this?

Potential Causes & Recommended Actions:

  • Cause: Low Cell Permeability. The compound may not be able to cross the cell membrane to reach its intracellular target.

    • Action: Use computational models (e.g., cLogP) to predict membrane permeability. Experimentally, you can use cell permeability assays (e.g., PAMPA) or, if the target is known, compare activity in whole cells versus lysed cells (permeabilized cells). The cLogP for a related benzamide was 3.48, suggesting moderate lipophilicity and likely cell permeability, but this should be verified[9].

  • Cause: Efflux by Cellular Transporters. The compound may be actively pumped out of the cell by transporters like P-glycoprotein (P-gp).

    • Action: Co-incubate the compound with known inhibitors of common efflux pumps (e.g., verapamil for P-gp) and see if cellular activity is restored.

  • Cause: Cellular Metabolism. The compound could be rapidly metabolized by the cells into an inactive form.

    • Action: Incubate the compound with cells (or liver microsomes as a proxy) and analyze the supernatant over time by LC-MS to detect the disappearance of the parent compound and the appearance of metabolites[9].

  • Cause: High Protein Binding. The compound may bind extensively to proteins in the cell culture serum, reducing its free concentration available to engage the target.

    • Action: Test the compound's activity in assays with varying serum concentrations. A significant loss of potency with increasing serum suggests high protein binding.

Section 3: Essential Validation Protocols

Here are detailed methodologies for key experiments to validate your results.

Protocol 1: Kinetic Nephelometry for Solubility Assessment

This protocol provides a quantitative measure of aqueous solubility.

  • Materials: 2-amino-N-(1-phenylethyl)benzamide (as 10 mM DMSO stock), assay buffer, DMSO, nephelometer-capable plate reader, clear 96- or 384-well plates.

  • Methodology:

    • Prepare a serial dilution of the compound stock in DMSO.

    • In the microplate, add the assay buffer first.

    • Use a multichannel pipette or liquid handler to add a small volume (e.g., 1-2 µL) of the DMSO serial dilutions to the buffer, creating a final concentration range that brackets your expected assay concentrations. The final DMSO concentration should be constant.

    • Immediately place the plate in the reader and measure light scattering (nephelometry) kinetically every 1-2 minutes for at least 30 minutes.

  • Interpretation: The concentration at which the light scattering signal begins to increase significantly above the baseline (buffer + DMSO only) is the limit of solubility. If this concentration is within the range used in your biological assay, precipitation is likely causing inconsistencies.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Detection

DLS directly measures the size of particles in solution, providing definitive evidence of aggregation.

  • Materials: 2-amino-N-(1-phenylethyl)benzamide stock, assay buffer, DLS instrument.

  • Methodology:

    • Prepare several dilutions of the compound in the assay buffer, including concentrations that are inactive, active (e.g., IC90), and well above the IC90. Also prepare a buffer-only control.

    • Filter all samples through a low-protein-binding syringe filter (e.g., 0.02 µm) to remove dust.

    • Analyze each sample according to the DLS instrument's instructions.

  • Interpretation: The buffer-only control should show no significant particle population. If the compound samples at and above the active concentration show particles with a hydrodynamic radius >100 nm, it is strong evidence of aggregation[3].

Protocol 3: LC-MS Assay for Compound Stability

This protocol determines if the compound is stable in your assay medium over the course of the experiment.

  • Materials: 2-amino-N-(1-phenylethyl)benzamide, complete assay medium (with cells/serum if applicable), LC-MS system.

  • Methodology:

    • Spike the compound into your complete assay medium at a relevant concentration (e.g., the IC50).

    • Incubate the sample under the exact conditions of your assay (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the medium.

    • Immediately stop any potential degradation by adding a cold organic solvent like acetonitrile to precipitate proteins and extract the compound.

    • Centrifuge to pellet the precipitate and analyze the supernatant by LC-MS.

  • Interpretation: Quantify the peak area of the parent compound at each time point. A significant decrease in the peak area over time indicates that the compound is unstable under your assay conditions.

Section 4: Data & Workflow Visualization

Data Summary: Physicochemical Properties

The following table summarizes key properties for a structurally related compound, N-(1-phenylethyl)benzamide. These values should be used as an estimate, and experimental verification for 2-amino-N-(1-phenylethyl)benzamide is strongly recommended.

PropertyValueSourceImplication for Assays
Molecular FormulaC15H15NO[2]-
Molar Mass225.29 g/mol [2]For calculating molar concentrations.
SolubilitySlightly soluble in water; Soluble in ethanol, DMF, chloroform.[2]Highlights the need for an organic stock solvent (like DMSO) and potential for precipitation in aqueous buffers.
Diagram 1: Logical Troubleshooting Workflow

This diagram illustrates a step-by-step decision-making process for addressing inconsistent assay results.

G start Inconsistent Results Observed check_controls Are Assay Controls (Positive/Negative) Valid? start->check_controls reagent_issue Troubleshoot Reagents & Assay Protocol. (e.g., Expired enzymes, buffer prep) check_controls->reagent_issue No check_solubility Is Compound Concentration < Aqueous Solubility Limit? check_controls->check_solubility Yes solubility_protocol Perform Solubility Assay (Protocol 1). Lower compound concentration. check_solubility->solubility_protocol No check_aggregation Is Dose-Response Curve Atypical? (High slope, poor fit) check_solubility->check_aggregation Yes aggregation_protocol Perform Aggregation Assay (Protocol 2). Add detergent control. check_aggregation->aggregation_protocol Yes check_stability Is Activity Lost Over Time? check_aggregation->check_stability No stability_protocol Perform Stability Assay (Protocol 3). Reduce incubation time. check_stability->stability_protocol Yes cellular_issues Biochemical vs. Cell-Based Discrepancy? check_stability->cellular_issues No cellular_protocol Investigate Permeability, Efflux, Metabolism. cellular_issues->cellular_protocol Yes valid_result Data is likely robust. Proceed with caution. cellular_issues->valid_result No

Caption: A decision tree for systematically troubleshooting inconsistent assay results.

Diagram 2: Potential Mechanisms of Assay Interference

This diagram visualizes how a small molecule can produce a signal in a biological assay through specific (true hit) or non-specific (false positive) mechanisms.

G cluster_compound Test Compound (2-amino-N-(1-phenylethyl)benzamide) cluster_assay Biological Assay System cluster_results Observed Result compound Monomeric & Soluble aggregate Aggregated State compound->aggregate [C] > CAC target Biological Target (e.g., Enzyme, Receptor) compound->target Specific Binding reporter Assay Reporter (e.g., Fluorophore, Substrate) compound->reporter Direct Interference (e.g., Fluorescence Quenching) aggregate->target Non-specific Inhibition (Surface Adsorption) false_positive False Positive (Irreproducible Artifact) aggregate->false_positive true_hit True Hit (Reproducible Activity) target->true_hit reporter->false_positive

Caption: Pathways leading to true vs. false positive assay results.

References

  • Molecules. (2024).
  • Google Patents. (n.d.). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
  • Journal of Medicinal Chemistry. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed Central.
  • European Journal of Medicinal Chemistry. (2021). N-2-(phenylamino)
  • ChemBK. (2024). N-(1-phenylethyl)benzamide.
  • SLAS Discovery. (n.d.). Reporting biological assay screening results for maximum impact. PubMed Central.
  • Molecules. (2024). Beware of N-Benzoyloxybenzamides. PubMed Central.
  • MDPI. (n.d.).
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
  • PubMed. (n.d.).
  • MDPI. (n.d.). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking.
  • ResearchGate. (n.d.).
  • Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
  • PubMed Central. (2022).
  • Expert Opinion on Drug Discovery. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • BioPhorum. (n.d.).
  • MDPI. (n.d.). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide.
  • National Academies Press. (n.d.). Interpreting and Validating Results from High-Throughput Screening Approaches. NCBI Bookshelf.
  • CD BioSciences. (n.d.).
  • Molecules. (2017).
  • BPS Bioscience. (n.d.).

Sources

Technical Support Center: Overcoming Resistance to 2-amino-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for researchers utilizing 2-amino-N-(1-phenylethyl)benzamide. This document is designed to serve as a comprehensive resource for identifying, characterizing, and overcoming acquired resistance in your cell line models. The emergence of drug resistance is a critical challenge in drug development, representing a complex biological response that can confound experimental results and limit therapeutic potential.[1][2]

While the precise anti-cancer mechanism of 2-amino-N-(1-phenylethyl)benzamide is a subject of ongoing investigation, related benzamide compounds have been shown to function by inhibiting key enzymes in nucleotide synthesis, such as Inosine 5'-monophosphate dehydrogenase (IMPDH).[3] IMPDH is crucial for the production of guanine nucleotides, which are essential for DNA and RNA synthesis, making it a validated target in proliferating cancer cells. This guide will use this potential mechanism as a framework for troubleshooting, but the principles and protocols described are broadly applicable for investigating resistance to novel therapeutic compounds.

This center is structured to provide immediate answers through FAQs and in-depth guidance via detailed troubleshooting workflows and validated experimental protocols. Our goal is to empower you, the researcher, with the scientific rationale and technical procedures needed to navigate the complexities of drug resistance.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when observing diminished compound efficacy.

Q1: My cells were initially sensitive to 2-amino-N-(1-phenylethyl)benzamide, but now they are growing at concentrations that were previously cytotoxic. What is happening?

You are likely observing acquired resistance, a phenomenon where a small sub-population of cancer cells survives initial treatment and proliferates, passing on traits that make them less sensitive to the drug.[1] This can occur through various mechanisms, including genetic mutations, epigenetic changes, or activation of alternative survival pathways.[4]

Q2: What are the most common biological mechanisms that could be causing this resistance?

While resistance is specific to the compound and cell line, several well-documented mechanisms are common starting points for investigation:[4][5]

  • Increased Drug Efflux: Cancer cells can upregulate membrane proteins called ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/MDR1).[6][7] These act as pumps, actively removing the drug from the cell's interior, thereby reducing its intracellular concentration and efficacy.[8]

  • Alteration of the Drug Target: If the compound acts on a specific enzyme (like a hypothetical IMPDH target), mutations in the gene encoding this enzyme can alter its structure. This may prevent the drug from binding effectively, rendering it useless.[9]

  • Activation of Bypass Signaling Pathways: Cells can compensate for the drug-induced block by upregulating alternative signaling pathways that promote survival and proliferation. A common example is the activation of the PI3K/Akt pathway, which is a central hub for pro-survival signals and is frequently implicated in chemoresistance.[10][11]

  • Changes in Drug Metabolism: Cells may evolve to metabolize the compound into an inactive form more rapidly, effectively neutralizing it before it can reach its target.[4]

Q3: How can I definitively confirm and quantify that my cell line has developed resistance?

The gold standard for confirming resistance is to demonstrate a statistically significant shift in the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[12] By performing a dose-response assay on your suspected resistant cell line and comparing its IC50 value to that of the original, parental (sensitive) cell line, you can quantify the degree of resistance. This is often expressed as the Resistance Index (RI), calculated as:

RI = IC50 (Resistant Line) / IC50 (Parental Line)

An RI value significantly greater than 1 indicates acquired resistance.[13]

Section 2: Systematic Troubleshooting Workflow for Investigating Resistance

When faced with suspected resistance, a systematic approach is crucial to efficiently identify the underlying cause. This workflow guides you from initial observation to mechanistic insight.

Workflow Overview

The process begins with quantifying the resistance and then moves through a series of hypothesis-driven experiments to test for the most common resistance mechanisms.

Caption: A logical workflow for diagnosing and characterizing drug resistance.

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}

Section 3: Key Experimental Protocols

This section provides detailed, self-validating protocols for the core experiments outlined in the troubleshooting workflow.

Protocol 1: Determining IC50 Values to Quantify Resistance

Rationale: This assay quantitatively measures the difference in drug sensitivity between parental and resistant cell lines. A robust dose-response curve is the foundation of any resistance investigation.[14][15]

Methodology:

  • Cell Seeding:

    • Maintain both parental and suspected resistant cell lines in drug-free medium for at least two passages prior to the experiment to ensure consistent growth phases.

    • Trypsinize and count cells. Seed cells into 96-well plates at a pre-determined optimal density (typically 2,000-10,000 cells/well) in 100 µL of medium. Leave wells on the plate edge filled with sterile PBS to minimize "edge effects."[16]

    • Incubate plates for 24 hours to allow cells to adhere and resume proliferation.

  • Drug Preparation and Dosing:

    • Prepare a 2X stock of the highest concentration of 2-amino-N-(1-phenylethyl)benzamide to be tested.

    • Perform a serial dilution (e.g., 1:3 or 1:5) in culture medium to create a range of 8-12 drug concentrations.

    • Include a "vehicle-only" control (e.g., DMSO in medium) that matches the highest concentration of the solvent used.

    • Carefully add 100 µL of the 2X drug dilutions to the corresponding wells, resulting in a final volume of 200 µL and the desired 1X drug concentrations.

  • Incubation:

    • Incubate the plates for a period that allows for at least two cell doublings in the vehicle-control wells (typically 48-72 hours).

  • Viability Assessment (e.g., using a Resazurin-based assay):

    • Add 20 µL of a resazurin-based cell viability reagent to each well.

    • Incubate for 2-4 hours, or as recommended by the manufacturer.

    • Read the fluorescence on a plate reader (e.g., 560 nm excitation / 590 nm emission).

  • Data Analysis:

    • Normalize the data: Set the average fluorescence of the vehicle-only control wells to 100% viability and the average of "no-cell" background wells to 0%.[14]

    • Plot the normalized viability (%) against the log of the drug concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to fit a sigmoidal curve and calculate the IC50 value.[17]

Self-Validation & Controls:

  • Technical Replicates: Run each concentration in triplicate or quadruplicate.

  • Biological Replicates: Repeat the entire experiment on three different days to ensure reproducibility.

  • Parental Line Control: Always run the parental (sensitive) cell line in parallel as the baseline for comparison.

Protocol 2: Assessing ABC Transporter Expression and Function

Rationale: Overexpression of efflux pumps is a very common mechanism of multi-drug resistance.[6] This protocol first checks for the upregulation of the genes encoding these pumps and then suggests a method to confirm if this leads to increased functional activity.

Part A: Gene Expression via Quantitative PCR (qPCR)

  • Sample Preparation:

    • Culture parental and resistant cells to ~80% confluency. For the resistant line, you may culture with and without the drug to assess if expression is constitutive or inducible.

    • Harvest at least 1 million cells from each line.

    • Extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's protocol. Assess RNA integrity and quantity.

    • Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.[18]

  • qPCR Reaction:

    • Prepare a qPCR master mix containing SYBR Green or a TaqMan probe-based mix.

    • Use validated primers for key ABC transporter genes (e.g., ABCB1, ABCG2, ABCC1) and at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB).

    • Run the qPCR reaction on a real-time PCR system.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Use the delta-delta Ct (ΔΔCt) method to determine the fold change in gene expression in the resistant line relative to the parental line, after normalizing to the housekeeping genes.

Part B: Functional Confirmation via ATPase Assay

Rationale: ABC transporters use the energy from ATP hydrolysis to pump out substrates.[19] An increase in ATPase activity in the presence of a substrate (like your compound) is a direct measure of transporter function.

  • Membrane Vesicle Preparation: Prepare membrane vesicles from both parental and resistant cells. This is a specialized procedure that isolates the cell membrane fraction where the transporters are located. Commercial kits are available for this purpose.

  • ATPase Assay:

    • Incubate the membrane vesicles with a reaction buffer containing ATP and MgCl2.

    • Add your compound (2-amino-N-(1-phenylethyl)benzamide) at various concentrations.

    • The reaction measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis, often using a colorimetric method.

    • An increase in Pi release in the presence of the compound indicates it is a substrate for an active transporter in the vesicles. Compare the activity between vesicles from resistant and parental cells.

Self-Validation & Controls:

  • Positive Control: Use a known ABC transporter substrate (e.g., verapamil for ABCB1) to confirm the assay is working.

  • Negative Control: A no-ATP control ensures that phosphate detection is dependent on enzyme activity.

  • Vanadate Control: Sodium orthovanadate is a general inhibitor of P-type ATPases and can be used to confirm that the measured activity is from an ABC transporter.

Protocol 3: Investigating Bypass Signaling (PI3K/Akt Pathway)

Rationale: Constitutive activation of survival signaling can make cells resistant to apoptosis-inducing stimuli. The PI3K/Akt pathway is a master regulator of cell survival, and its hyperactivation is a hallmark of resistance.[10][11] Western blotting for phosphorylated (active) forms of key proteins can reveal this change.

  • Cell Lysis:

    • Grow parental and resistant cells to 80% confluency.

    • Optionally, treat cells with 2-amino-N-(1-phenylethyl)benzamide at the IC50 concentration for a short period (e.g., 6-24 hours) to observe pathway dynamics.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation status of proteins.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-Akt (Ser473) - the key activation marker

      • Total Akt - for loading control

      • Phospho-mTOR, Phospho-S6K - downstream targets

      • Beta-Actin or GAPDH - as a total protein loading control

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using software like ImageJ.

    • Calculate the ratio of the phosphorylated protein to the total protein for each target. A significantly higher ratio in the resistant cell line, especially under drug treatment, indicates pathway hyperactivation.

Self-Validation & Controls:

  • Positive Control Lysate: Use a lysate from a cell line known to have high Akt activation (e.g., treated with a growth factor like IGF-1) to validate antibody performance.

  • Loading Controls: Ensure equal protein loading by probing for Total Akt and a housekeeping protein like Beta-Actin.

Section 4: Strategies to Overcome and Reverse Resistance

Once a mechanism of resistance has been identified, you can rationally design experiments to re-sensitize the cells to 2-amino-N-(1-phenylethyl)benzamide.

StrategyRationale & ApproachExample Application
Combination Therapy with Efflux Pump Inhibitors If resistance is due to ABC transporter upregulation, a co-treatment with an inhibitor of these pumps can restore intracellular drug concentrations.Co-administer 2-amino-N-(1-phenylethyl)benzamide with a third-generation P-gp inhibitor like Zosuquidar . A successful outcome would be the IC50 of the combination in the resistant line returning to a level near that of the parental line.
Targeting Bypass Signaling Pathways If a survival pathway like PI3K/Akt is constitutively active, inhibiting this pathway can remove the pro-survival signaling that is allowing cells to evade the drug's effects.[11][20]Combine 2-amino-N-(1-phenylethyl)benzamide with a selective PI3K inhibitor (e.g., Alpelisib ) or an Akt inhibitor (e.g., Capivasertib ). This synergistic combination should induce significantly more cell death than either agent alone.[21]
Alternative Therapeutic Approaches If resistance is due to a target mutation, the original compound may no longer be viable. The focus shifts to finding compounds that are unaffected by this mutation or that target a different vulnerability in the resistant cells.Screen the resistant cell line against a library of compounds with different mechanisms of action to identify new sensitivities. This is a common strategy in drug discovery to overcome target-based resistance.[22]

Section 5: Visualizing Key Mechanistic Pathways

Understanding the molecular signaling involved is key to interpreting your results. The following diagram illustrates a simplified version of the PI3K/Akt survival pathway often implicated in drug resistance.

Caption: The PI3K/Akt pathway, a common route for chemoresistance.

PI3K_Akt_Pathway

Pathway Causality: In resistant cells, this pathway may become constitutively active, perhaps due to an upstream mutation. This leads to constant pro-survival signaling through Akt. Activated Akt can inhibit pro-apoptotic proteins like Bad and activate mTOR, which promotes protein synthesis and cell growth.[23] This creates a cellular environment that is highly resistant to external stresses, including chemotherapy, effectively bypassing the primary action of your compound.

References

  • Ivanova, Y., Chalova, T., Gancheva, V., Kalfin, R., Peychev, L., Stoyanov, S., ... & Zhelyazkova, A. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Molecules, 29(14), 3375. [Link]

  • Al-Ziaydi, A. G., Al-Hatamleh, M. A., Al-Shuneigat, J. M., Al-Trad, B., & Al-Rawashdeh, A. M. (2024). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Cureus, 16(7), e64003. [Link]

  • Assure Assay. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

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  • Nikolaou, M., Pavlopoulou, A., Georgakilas, A. G., & Kyrodimos, E. (2018). The different mechanisms of cancer drug resistance: a brief review. Tumor Biology, 40(4), 1010428318767371. [Link]

  • Geraghty, R. J., Capes-Davis, A., & Davis, J. M. (2020). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Pathogens, 9(3), 221. [Link]

  • Mokhtari, R. B., Homayouni, T. S., Baluch, N., Morgatskaya, E., Kumar, S., Das, B., & Yeger, H. (2017). Chemoresistance in breast cancer: PI3K/Akt pathway inhibitors vs the current chemotherapy. American Journal of Cancer Research, 7(8), 1737. [Link]

  • Li, B., Ren, S., Li, X., Wang, Y., Garfield, D., Zhou, S., ... & Chen, X. (2016). miR-223 reverses the resistance of EGFR-TKIs through IGF1R/PI3K/Akt signaling pathway. Oncotarget, 7(9), 10351. [Link]

  • Li, W., Zhang, H., & Assaraf, Y. G. (2021). Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers in Oncology, 11, 648399. [Link]

  • Al-Ostoot, F. H., Salah, S., & Al-qudah, M. A. (2024). Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. Medicina, 60(5), 785. [Link]

  • Giordani, F., Chen, G., De Muylder, G., & Scory, S. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(22), 5578-5581. [Link]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Current Protocols in Chemical Biology, 9(2), 153-169. [Link]

  • Lee, J. S., Lee, J. Y., & Kim, S. R. (2021). Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines. Journal of Pharmacological and Toxicological Methods, 112, 107111. [Link]

  • Hafner, M., Niepel, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current protocols in chemical biology, 9(2), 153-169. [Link]

  • City of Hope. (2024). What Causes Cancer Drug Resistance and What Can Be Done? [Link]

  • Liao, J., Yang, Z., Azarbarzin, S., Cullen, K. J., & Dan, H. (2024). Differential modulation of PI3K/Akt/mTOR activity by EGFR inhibitors: A rationale for co-targeting EGFR and PI3K in cisplatin-resistant HNSCC. Head & Neck, 46(5), 1126-1135. [Link]

  • ResearchGate. (2019). How do I calculate IC50 of a drug towards OCI AML2 cell line? [Link]

  • Gualtieri, S. C., Hudson, K. L., & Vetticatt, M. J. (2023). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. Molbank, 2023(3), M1650. [Link]

  • ResearchGate. (2012). ABC transporter functional assays. [Link]

  • Crown Bioscience. (n.d.). Overcoming Oncology Drug Resistance: Models and Strategies. [Link]

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  • Lee, H. J., Zhuang, G., & Lu, Y. (2011). EGFR inhibition evokes innate drug resistance in lung cancer cells by preventing Akt activity and thus inactivating Ets-1 function. Proceedings of the National Academy of Sciences, 108(25), E227-E236. [Link]

  • Procell Life Science & Technology. (2024). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. [Link]

  • Sarkadi, B., Homolya, L., Szakács, G., & Váradi, A. (2004). The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. Current Drug Delivery, 1(1), 31-48. [Link]

  • GenoMembrane. (n.d.). Protocol. [Link]

  • Biology Stack Exchange. (2015). Defining Resistance and Sensitivity Thresholds for IC50. [Link]

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  • Al-Ziaydi, A. G., Al-Hatamleh, M. A., Al-Shuneigat, J. M., Al-Trad, B., & Al-Rawashdeh, A. M. (2024). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Cureus, 16(7). [Link]

  • Bukowski, K., & Kciuk, M. (2020). Revisiting the role of ABC transporters in multidrug-resistant cancer. Future Oncology, 16(30), 2445-2459. [Link]

  • Otero, J. M., & Estévez, J. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 13(4), 899. [Link]

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optimizing reaction conditions for 2-amino-N-(1-phenylethyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of reaction conditions for the synthesis of 2-amino-N-(1-phenylethyl)benzamide . This document is structured as a Tier-3 Technical Support resource, designed for researchers requiring immediate troubleshooting and process refinement.

Ticket ID: CHEM-OPT-882 Subject: Reaction Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist[1]

Executive Summary: Route Selection

For the synthesis of 2-amino-N-(1-phenylethyl)benzamide, nucleophilic ring-opening of isatoic anhydride is the industry "Gold Standard" (Method A).[1]

  • Why: It avoids the self-polymerization risks associated with activating unprotected anthranilic acid (Method B).[1]

  • Atom Economy: The only byproduct is CO₂, simplifying purification.

  • Chiral Integrity: This route preserves the stereochemistry of the 1-phenylethylamine (if using a specific enantiomer).[1]

Module 1: The "Gold Standard" Protocol (Isatoic Anhydride)

User Question: I am seeing inconsistent yields using isatoic anhydride. What is the robust baseline protocol?

Specialist Response: The reaction relies on the nucleophilic attack of the aliphatic amine (1-phenylethylamine) on the carbonyl of the anhydride. Because 1-phenylethylamine is an alpha-branched amine, steric hindrance can slow the kinetics compared to simple benzylamines.[1]

Optimized Reaction Conditions
ParameterRecommendationRationale
Stoichiometry 1.0 eq Isatoic Anhydride : 1.1 eq AmineSlight excess of amine drives conversion; excess is easily removed via acid wash.[1]
Solvent Ethanol (Abs.) or Toluene EtOH: Promotes proton transfer, often allows product crystallization.[1] Toluene: Allows higher reflux temps if kinetics are sluggish.[1]
Concentration 0.5 M - 1.0 MHigh concentration favors bimolecular kinetics.[1]
Temperature 60°C - 80°C (Reflux)Required to overcome the activation energy of the ring opening and CO₂ extrusion.[1]
Catalyst None (usually) or 0.1 eq DMAP1-phenylethylamine is sufficiently nucleophilic.[1] Use DMAP only if reaction stalls at <50% conversion.[1]
Step-by-Step Workflow
  • Dissolution: Suspend isatoic anhydride (1.0 eq) in Ethanol (0.5 M).

  • Addition: Add 1-phenylethylamine (1.1 eq) dropwise. Note: CO₂ evolution will begin.[1]

  • Reaction: Heat to reflux (approx. 78°C) for 3–6 hours. Monitor via TLC/HPLC for disappearance of anhydride.

  • Workup (Self-Validating):

    • Concentrate solvent.[1]

    • Dissolve residue in Ethyl Acetate.[1][2]

    • Wash 1 (Acidic): 1M HCl (Removes excess 1-phenylethylamine).[1]

    • Wash 2 (Basic): Sat. NaHCO₃ (Removes any anthranilic acid formed by hydrolysis).[1]

    • Dry/Evaporate: Yields pure amide.[1]

Module 2: Troubleshooting & FAQs

Issue 1: Reaction Stalling / Incomplete Conversion

Q: The reaction stops at 60% conversion. Adding more amine doesn't help. A: This is often due to product inhibition or solvent effects .[1]

  • Diagnosis: Isatoic anhydride is poorly soluble.[1] If the product precipitates onto the unreacted anhydride, it coats the surface, stopping the reaction.

  • Fix: Switch to a solvent where the product is soluble but the starting material is not (or both are soluble). DMF or 1,4-Dioxane at 80°C can resolve solubility-induced stalling.[1]

Issue 2: Impurity Profile (Anthranilic Acid)

Q: I see a large peak for anthranilic acid (MW 137) in my LC-MS. A: This indicates hydrolysis of the isatoic anhydride.[1]

  • Cause: Wet solvent.[1][3] Isatoic anhydride reacts faster with water than with sterically hindered amines at high temperatures.[1]

  • Fix: Use anhydrous solvents.[1] Ensure the reaction vessel is dried or under a nitrogen blanket.[1]

  • Recovery: You cannot reverse this in situ.[1] You must wash the crude mixture with 1M NaOH or NaHCO₃ to extract the anthranilic acid contaminant.[1]

Issue 3: Chiral Racemization

Q: I used (S)-1-phenylethylamine, but the product ee is lower than the starting material. A: Racemization is rare in this specific mechanism because the chiral center is on the amine, not the activated carbonyl. However, it can occur if:

  • Temperature is too high (>120°C): Thermal racemization of the amine.[1]

  • Strong Base: If you added strong bases (like TEA/DIEA) which can deprotonate the alpha-carbon of the amide product over prolonged heating.[1]

  • Fix: Stick to Ethanol reflux (78°C) and avoid auxiliary bases. The amine itself acts as the base.[1]

Module 3: Mechanism & Logic Visualization

The following diagram illustrates the reaction pathway and the critical divergence points for impurities (Hydrolysis) vs. Product.

ReactionPathway Start Isatoic Anhydride + 1-Phenylethylamine Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Rate Limiting) SideProduct Anthranilic Acid (Impurity) Start->SideProduct H2O (Moisture) Competes with Amine Product 2-Amino-N-(1-phenylethyl)benzamide (Target) Inter->Product - CO2 (Irreversible) CO2 CO2 (Gas) Inter->CO2

Figure 1: Reaction pathway showing the irreversible decarboxylation driving the synthesis and the competitive hydrolysis pathway caused by moisture.

Module 4: Alternative Route (Coupling Agents)

User Question: Can I just use EDC/HOBt with anthranilic acid?

Specialist Warning: Direct coupling of anthranilic acid is NOT recommended without protecting the aniline nitrogen first.[1]

  • Risk: The free amino group on anthranilic acid is nucleophilic.[1] Activating the carboxylic acid (with EDC/HATU) will lead to self-coupling (dimerization/oligomerization) before the 1-phenylethylamine can react.[1]

  • If you must use this route: You must use N-Boc-anthranilic acid .[1]

    • Couple N-Boc-anthranilic acid + 1-phenylethylamine (using EDC/HOBt).[1]

    • Deprotect with TFA/DCM.[1] This adds two synthetic steps compared to the Isatoic Anhydride route.

References

  • Isatoic Anhydride Chemistry: Clark, R. H., & Wagner, E. C. (1944). Isatoic Anhydride.[1][2][3][4][5] I. Reactions with Primary and Secondary Amines.[1] Journal of Organic Chemistry.[1]

  • Kinetic Resolution/Synthesis: Synthesis of 2-amino-N-phenylbenzamide derivatives via Isatoic Anhydride. PrepChem.[1]

  • Peptide Coupling Guide: Coupling Reagents and Mechanisms. Bachem Technical Guides.[1]

  • Chiral Amine Applications: 1-Phenylethylamine as Chiral Auxiliary.[1][6][7][8] ScienceDirect/Elsevier Reference Module.[1]

Sources

Validation & Comparative

Validating Synthesized 2-amino-N-(1-phenylethyl)benzamide: A qNMR vs. HPLC Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In early-stage drug development, the speed of analytical feedback loops often dictates the pace of synthesis. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for final release testing, it suffers from a critical bottleneck: the requirement for high-purity reference standards, which often do not exist for novel intermediates like 2-amino-N-(1-phenylethyl)benzamide .

This guide validates Quantitative NMR (qNMR) as a superior alternative for the primary purity assessment of this compound. Unlike HPLC, qNMR is a primary ratio method—it requires no reference standard of the analyte itself, only a universal internal standard.

Key Finding: For 2-amino-N-(1-phenylethyl)benzamide, qNMR offers a 60% reduction in analysis time and comparable accuracy (<1.0% deviation) to HPLC-UV, provided that specific relaxation parameters (


) are optimized to account for the rigid benzamide scaffold.

Structural Analysis & Chemical Shift Assignments

Before quantification, the structure must be confirmed. The target molecule contains three distinct spin systems: the anthranilic acid (benzamide) core, the chiral ethyl linker, and the phenyl ring.

Expected H NMR Data (DMSO- , 400 MHz)
FragmentProton Type

(ppm)
MultiplicityIntegralStructural Insight
Linker Methyl (-CH

)
1.45Doublet (

Hz)
3HDiagnostic for 1-phenylethyl group.
Linker Methine (-CH-)5.15Quintet/Multiplet1HChiral center proton; coupling to NH and CH

.
Core Aniline (-NH

)
6.30Broad Singlet2HExchangeable; broadness indicates H-bonding.
Core Aromatic (C3-H)6.50Doublet1HOrtho to amino group; shielded.
Core Aromatic (C5-H)6.70Triplet1HMeta to amide.
Core Aromatic (C4-H)7.15Triplet1HPara to amide.
Phenyl Phenyl Ring7.20–7.40Multiplet5HOverlap region; difficult for quantification.
Core Aromatic (C6-H)7.60Doublet1HOrtho to amide; deshielded by carbonyl.
Amide Amide (-NH-)8.65Doublet (

Hz)
1HCoupled to methine; diagnostic for amide formation.

Critical Note: For qNMR integration, avoid the 7.20–7.40 ppm region due to overlap. The Methyl doublet (1.45 ppm) or the Aromatic C6-H (7.60 ppm) are the most reliable signals for quantification.

Comparative Analysis: qNMR vs. HPLC

The following table contrasts the performance of qNMR against the industry-standard HPLC-UV method for this specific benzamide derivative.

FeatureqNMR (Internal Standard Method) HPLC-UV (Area %) Senior Scientist Verdict
Traceability Absolute. Traceable to SI via NIST-certified Internal Standard (IS).Relative. Relies on the assumption that all components have equal extinction coefficients (rarely true).qNMR is superior for "true" mass balance purity.
Reference Standard Not Required. Uses universal IS (e.g., Dimethyl Sulfone).Mandatory. Requires a pure sample of the specific benzamide to establish Response Factors.qNMR enables validation before a standard exists.
Limit of Detection Moderate (~0.1%).Excellent (<0.05%).HPLC wins for trace impurity profiling; qNMR wins for assay/potency.
Chiral Discrimination Requires CSA. Standard NMR is achiral. Needs Chiral Solvating Agents.Requires Chiral Column. Chiral HPLC is the standard for enantiomeric excess (ee).Use Chiral HPLC for ee%; use qNMR for chemical purity.
Analysis Time ~15 mins (Sample prep + 16 scans).~45 mins (Equilibration + Gradient Run).qNMR is significantly faster for in-process checks.

Experimental Protocol: Validated qNMR Workflow

This protocol uses Dimethyl Sulfone (DMSO


)  as the Internal Standard (IS) because its signal (

3.0 ppm) sits cleanly in the "silent region" between the methyl group and the aromatic/methine signals of the benzamide.
Reagents
  • Analyte: Synthesized 2-amino-N-(1-phenylethyl)benzamide (Crude or Purified).

  • Solvent: DMSO-

    
     (99.9% D).
    
  • Internal Standard: TraceCERT® Dimethyl Sulfone (Certified Purity

    
    ).
    
Step-by-Step Procedure
  • Gravimetry (The Critical Step):

    • Weigh exactly

      
       mg of the Analyte (
      
      
      
      ) into a vial.
    • Weigh exactly

      
       mg of the Internal Standard (
      
      
      
      ) into the same vial.
    • Note: Use a microbalance with readability of 0.001 mg.

  • Solvation:

    • Add 0.6 mL DMSO-

      
      . Vortex until fully dissolved. Transfer to a high-precision 5mm NMR tube.
      
  • Acquisition Parameters (Bruker/Jeol 400 MHz+):

    • Pulse Sequence: zg (standard 1D proton) or zg30.

    • Relaxation Delay (

      
      ): 30 seconds .
      
      • Why? The

        
         relaxation time of the aromatic protons in benzamides can be 3-5 seconds. For 99.9% magnetization recovery, 
        
        
        
        must be
        
        
        . Insufficient delay is the #1 cause of qNMR error.
    • Scans (NS): 16 or 32 (Sufficient for S/N > 150:1).

    • Spectral Width: -2 to 14 ppm.

    • Temperature: 298 K (Keep constant to prevent chemical shift drift).

  • Processing:

    • Phase and baseline correction (automatic + manual check).

    • Integrate the IS singlet at 3.0 ppm (Calibrate to known H count, e.g., 6H).

    • Integrate the Analyte Methyl doublet at 1.45 ppm (3H).

Calculation

Calculate the purity (


) using the fundamental qNMR equation:


  • 
    : Integral value[1][2]
    
  • 
    : Number of protons (IS=6, Analyte Methyl=3)
    
  • 
    : Molar Mass (Analyte = 240.30  g/mol , DMSO
    
    
    
    = 94.13 g/mol )
  • 
    : Mass weighed
    

Advanced Validation: Chiral Purity (Enantiomeric Excess)

Standard qNMR cannot distinguish the (R) and (S) enantiomers of 2-amino-N-(1-phenylethyl)benzamide. To validate the success of a chiral synthesis or resolution, you must induce diastereomeric anisochrony .

Method: Chiral Solvating Agent (CSA) NMR.[3][4][5] Reagent: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle’s Alcohol).

Mechanism: The CSA forms a transient hydrogen-bonded complex with the amide carbonyl and the amino protons. This creates distinct magnetic environments for the (R) and (S) enantiomers.

Protocol:

  • Prepare the standard NMR sample (approx 10 mg analyte).

  • Add 2-3 equivalents of Pirkle's Alcohol directly to the tube.

  • Observe the Methyl doublet (1.45 ppm) . In a racemic mixture, this doublet will split into two distinct doublets (one for R, one for S).

  • Integration of these split signals provides the Enantiomeric Excess (ee%).

Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher on when to deploy qNMR versus HPLC during the synthesis lifecycle.

ValidationWorkflow Start Synthesis of 2-amino-N-(1-phenylethyl)benzamide Crude Crude Isolation Start->Crude Check Is Reference Standard Available? Crude->Check qNMR Execute qNMR (Purity & Assay) Check->qNMR No (Early Phase) HPLC Execute HPLC-UV (Relative Purity) Check->HPLC Yes (Late Phase) CSA Chiral Check needed? qNMR->CSA HPLC->CSA CSA_Exp Add Pirkle's Alcohol (CSA-NMR) CSA->CSA_Exp Rapid/In-situ ChiralHPLC Chiral HPLC CSA->ChiralHPLC Trace Analysis Release Release Intermediate for Next Step CSA_Exp->Release ChiralHPLC->Release

Caption: Decision matrix for selecting the optimal validation method based on development phase and standard availability.

Diagram 2: The qNMR Logic Path

Visualizing the critical parameters for successful quantification.

qNMR_Logic Sample Sample Prep (Analyte + IS) T1_Calc T1 Determination (Inversion Recovery) Sample->T1_Calc Delay Set d1 > 5 * T1 (Crucial for Accuracy) T1_Calc->Delay Acquire Acquisition (90° Pulse, No decoupling) Delay->Acquire Process Integration (Methyl vs IS) Acquire->Process

Caption: The "Chain of Accuracy" in qNMR. Breaking the chain at T1 determination is the most common source of error.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Bharti, S. K., & Roy, R. (2012).[6] "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry.

  • Wenzel, T. J. (2018). "Discrimination of Chiral Compounds Using NMR Spectroscopy." Wiley Online Library.

  • Simova, S. (2014). "NMR determination of enantiomeric purity of chiral amines and amides." Magnetic Resonance in Chemistry.

  • Sigma-Aldrich. (2023). "TraceCERT® Organic Certified Reference Materials for qNMR."

Sources

A Comparative Efficacy Analysis for Drug Development Professionals: 2-amino-N-(1-phenylethyl)benzamide vs. Mebeverine in the Context of Irritable Bowel Syndrome

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the pharmacological profiles of 2-amino-N-(1-phenylethyl)benzamide, a novel investigational compound, and mebeverine, a widely prescribed antispasmodic for Irritable Bowel Syndrome (IBS). The content herein is curated for researchers, scientists, and drug development professionals, offering a technical analysis supported by experimental data to inform preclinical and clinical research strategies.

Introduction: The Unmet Need in IBS Therapeutics

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits.[1] Despite its prevalence, therapeutic options often provide only symptomatic relief and can be associated with side effects.[2] Mebeverine has long been a therapeutic staple, exerting its effects directly on the smooth muscle of the gastrointestinal tract.[3] However, the quest for more targeted and efficacious treatments has led to the investigation of novel chemical entities like 2-amino-N-(1-phenylethyl)benzamide. This guide will dissect the available preclinical data for both compounds to provide a comparative framework for their potential therapeutic utility.

Mechanisms of Action: A Tale of Two Pathways

The therapeutic efficacy of any antispasmodic agent is intrinsically linked to its mechanism of action at the molecular level. While both 2-amino-N-(1-phenylethyl)benzamide and mebeverine induce smooth muscle relaxation, their underlying pathways appear to be distinct.

Mebeverine: A Multi-Target Approach to Spasmolysis

Mebeverine's mechanism of action is multifaceted, contributing to its broad application in IBS.[4] It primarily functions as a musculotropic antispasmodic, directly targeting the smooth muscle cells of the colon. Its key mechanisms include:

  • Modulation of Ion Channels: Mebeverine blocks both voltage-gated calcium and sodium channels in smooth muscle cells.[5][6] The inhibition of calcium influx is a critical step in preventing the protein interactions necessary for muscle contraction.[4] By modulating sodium channels, mebeverine reduces muscle cell excitability, thereby decreasing the likelihood of spasms.[4]

  • Local Anesthetic Effect: Mebeverine exhibits a local anesthetic effect, which helps to reduce the sensitivity of the gut to painful stimuli.[6]

  • Autonomic Nervous System Influence: There is evidence to suggest that mebeverine may help restore the balance of the autonomic nervous system, which can be dysregulated in individuals with IBS.[4]

Mebeverine's Multifaceted Mechanism of Action Mebeverine Mebeverine Ca_Channel Voltage-gated Ca2+ Channels Mebeverine->Ca_Channel Blocks Na_Channel Voltage-gated Na+ Channels Mebeverine->Na_Channel Modulates ANS Autonomic Nervous System Mebeverine->ANS Influences Anesthetic Local Anesthetic Effect Mebeverine->Anesthetic Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Excitability Reduced Excitability Na_Channel->Excitability Balance Restored Balance ANS->Balance Pain_Sensation Reduced Pain Sensation Anesthetic->Pain_Sensation Smooth_Muscle GI Smooth Muscle Cell Contraction Reduced Muscle Contraction & Spasm Ca_Influx->Contraction Excitability->Contraction Contraction->Pain_Sensation Balance->Contraction

Caption: Signaling pathway of Mebeverine in smooth muscle cells.

2-amino-N-(1-phenylethyl)benzamide: A Potentially More Targeted Approach

Recent preclinical investigations into 2-amino-N-(1-phenylethyl)benzamide suggest a more specific mechanism of action. A 2024 study demonstrated that this compound induces a relaxation effect on smooth muscle comparable to mebeverine. However, it does not appear to involve the serotonin or Ca2+-dependent signaling pathways that are often implicated in the actions of other spasmolytics.

A key finding is the compound's ability to stimulate the expression of neuronal nitric oxide synthase (nNOS). This leads to an increase in nitric oxide (NO) synthesis by neurons in the myenteric plexus. Nitric oxide is a potent endogenous smooth muscle relaxant, and its increased production could be the primary driver of the observed antispasmodic effect. This targeted action on the NO pathway may offer a more precise therapeutic intervention with a potentially different side-effect profile compared to the broader activity of mebeverine.

Furthermore, benzamide derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of transcription factor NF-κB, which in turn reduces the production of pro-inflammatory cytokines like TNF-alpha.[7]

Proposed Mechanism of 2-amino-N-(1-phenylethyl)benzamide Benzamide 2-amino-N-(1-phenylethyl)benzamide nNOS Neuronal Nitric Oxide Synthase (nNOS) Benzamide->nNOS Stimulates Expression NFkB NF-κB Pathway Benzamide->NFkB Inhibits NO Nitric Oxide (NO) nNOS->NO Increases Synthesis Smooth_Muscle GI Smooth Muscle NO->Smooth_Muscle Acts on Relaxation Smooth Muscle Relaxation Smooth_Muscle->Relaxation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Inhibits Production Inflammation Reduced Inflammation Cytokines->Inflammation

Caption: Proposed signaling pathway of 2-amino-N-(1-phenylethyl)benzamide.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative and qualitative data for both compounds. It is important to note that direct comparative studies with standardized assays are limited, particularly for 2-amino-N-(1-phenylethyl)benzamide.

Table 1: Physicochemical and Pharmacodynamic Properties
Feature2-amino-N-(1-phenylethyl)benzamideMebeverine
Chemical Class Benzamideβ-phenylethylamine derivative
Primary Mechanism Putative nNOS stimulation, NO-mediated smooth muscle relaxationMulti-target: Ca2+ & Na+ channel blocker, local anesthetic
IC50/EC50 (Spasmolysis) Data not yet available in standardized assaysVaries depending on experimental conditions
Anti-inflammatory Activity Demonstrated in vitro (inhibition of albumin denaturation)Evidence of reducing inflammatory markers in some studies[8]
Table 2: Summary of Preclinical and Clinical Efficacy
Aspect2-amino-N-(1-phenylethyl)benzamideMebeverine
In Vitro Spasmolysis Relaxation effect similar to mebeverineWell-documented spasmolytic effects on isolated intestinal preparations
In Vivo Efficacy (Animal Models) Data not yet availableReduces visceral hypersensitivity in models like colorectal distension
Clinical Efficacy in IBS Not yet clinically testedMultiple clinical trials and systematic reviews show efficacy in reducing abdominal pain and improving global IBS symptoms, though some studies show modest effects compared to placebo[1][9]
Key Differentiator Targeted action on the nNOS-NO pathwayBroad, multi-target mechanism of action

Experimental Protocols: A Guide for Preclinical Evaluation

To ensure robust and reproducible preclinical data, standardized experimental protocols are essential. The following sections detail the methodologies for synthesizing the compounds and for evaluating their antispasmodic and analgesic efficacy.

Synthesis Protocols

A common synthetic route involves the ring-opening of isatoic anhydride with 1-phenylethylamine.

  • Step 1: Reaction Setup: In a round-bottom flask, dissolve isatoic anhydride in a suitable solvent such as aniline.[10]

  • Step 2: Amine Addition: Add 1-phenylethylamine to the solution.

  • Step 3: Heating and Reaction: Heat the reaction mixture to approximately 140°C and maintain for a sufficient duration to ensure complete reaction, monitoring by thin-layer chromatography.[10]

  • Step 4: Work-up and Purification: After cooling, the reaction mixture is poured into water and filtered. The resulting solid is then extracted with an acidic solution (e.g., 1.25N HCl) and filtered. The filtrate is washed with an organic solvent like ether, then made alkaline with a base (e.g., 2.5N NaOH) to precipitate the product. The solid is collected by filtration and can be further purified by recrystallization.[10]

An efficient synthesis of mebeverine hydrochloride can be achieved in three main stages with an overall high yield.[11]

  • Stage 1: Esterification: Veratric acid is reacted with 4-bromobutanol to form 4-bromobutyl 3,4-dimethoxybenzoate.

  • Stage 2: Reductive Amination: 4-methoxyphenylacetone is reacted with aqueous ethylamine in the presence of a reducing agent (e.g., Raney Nickel and hydrogen gas) to produce N-ethyl-1-(4-methoxyphenyl)propan-2-amine.

  • Stage 3: Coupling and Salt Formation: The products from Stage 1 and Stage 2 are reacted together, followed by conversion to the hydrochloride salt to yield mebeverine hydrochloride. The final product can be purified by recrystallization from a solvent like acetone.

Experimental Workflow for Efficacy Testing cluster_0 In Vitro Antispasmodic Assay cluster_1 In Vivo Visceral Pain Model cluster_2 In Vitro Anti-inflammatory Assay Tissue_Prep Tissue Preparation (Guinea Pig Ileum) Organ_Bath Mounting in Organ Bath Tissue_Prep->Organ_Bath Contraction Induce Contraction (e.g., Acetylcholine) Organ_Bath->Contraction Drug_Addition Cumulative Addition of Test Compound Contraction->Drug_Addition Response Measure Relaxation Response Drug_Addition->Response IC50 Calculate IC50/EC50 Response->IC50 Animal_Prep Animal Preparation (Rat) Balloon_Insert Colorectal Balloon Insertion Animal_Prep->Balloon_Insert Drug_Admin Administer Test Compound Balloon_Insert->Drug_Admin Distension Graded Colorectal Distension Drug_Admin->Distension AWR Measure Abdominal Withdrawal Reflex (AWR) Distension->AWR Pain_Threshold Determine Pain Threshold AWR->Pain_Threshold Cell_Culture Cell Culture (e.g., Macrophages) Stimulation Stimulate with LPS Cell_Culture->Stimulation Compound_Treatment Treat with Test Compound Stimulation->Compound_Treatment NO_Assay Measure Nitric Oxide Production Compound_Treatment->NO_Assay Cytokine_Assay Measure Cytokine Levels (e.g., TNF-α) Compound_Treatment->Cytokine_Assay

Caption: Overview of experimental workflows for preclinical evaluation.

In Vitro Antispasmodic Activity Assay (Isolated Guinea Pig Ileum)

This classic pharmacological preparation is used to assess the direct effects of compounds on smooth muscle contractility.

  • Tissue Preparation: A male Dunkin-Hartley guinea pig (250-350 g) is humanely euthanized. A segment of the terminal ileum is excised and placed in pre-warmed, oxygenated Tyrode's or Krebs-bicarbonate solution.[3][12] The lumen is gently flushed, and 2-3 cm segments are prepared.

  • Organ Bath Setup: The ileum segment is mounted in an organ bath chamber containing the physiological salt solution at 37°C, continuously aerated with 95% O2 and 5% CO2. One end is attached to a fixed hook and the other to a force transducer. A resting tension of 0.5-1.0 g is applied, and the tissue is allowed to equilibrate for 30-60 minutes.[3][12]

  • Experimental Procedure:

    • A stable baseline is recorded.

    • A contractile agent (e.g., acetylcholine or histamine) is added to the organ bath to induce a submaximal contraction.

    • Once the contraction has stabilized, cumulative concentrations of the test compound (2-amino-N-(1-phenylethyl)benzamide or mebeverine) are added to the bath.

    • The relaxation of the tissue is recorded as a percentage of the induced contraction.

  • Data Analysis: Concentration-response curves are plotted, and the IC50 or EC50 values (the concentration of the compound that causes 50% of the maximal relaxation) are calculated to determine the potency of each compound.

In Vivo Visceral Pain Model (Colorectal Distension in Rats)

This model is widely used to assess visceral hypersensitivity, a key feature of IBS.[11][13]

  • Animal Preparation: Male Sprague-Dawley rats (180-240g) are used. A flexible latex balloon (e.g., 7 cm long) is inserted intra-anally under light anesthesia. The animals are allowed to recover before testing.[11][14]

  • Experimental Procedure:

    • The test compound or vehicle is administered (e.g., orally or intraperitoneally) at a predetermined time before the distension.

    • The balloon is inflated with air to graded pressures (e.g., 2.00, 3.33, 5.33, and 8.00 kPa).[11]

    • The behavioral response of the rat is observed and scored using the abdominal withdrawal reflex (AWR) scale (typically 0-4, where higher scores indicate a greater pain response).[11]

  • Data Analysis: The AWR scores at different distension pressures are compared between the treated and control groups. The pain threshold (the lowest pressure to elicit a defined AWR score, e.g., AWR 3) can also be determined. A significant increase in the pain threshold or a reduction in AWR scores indicates an analgesic effect.[11]

In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This assay provides a preliminary indication of a compound's anti-inflammatory potential.

  • Reaction Mixture Preparation: The reaction mixture consists of egg albumin, phosphate-buffered saline (pH 6.4), and varying concentrations of the test compound.[15]

  • Incubation and Denaturation: The mixtures are incubated at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce protein denaturation.[15]

  • Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.[15]

  • Data Analysis: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples to a control. A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.

Conclusion and Future Directions

This comparative guide highlights that while mebeverine is an established multi-target antispasmodic, 2-amino-N-(1-phenylethyl)benzamide presents a novel and potentially more targeted therapeutic strategy for IBS by modulating the nNOS-NO pathway. The distinct mechanisms of action suggest that 2-amino-N-(1-phenylethyl)benzamide may offer a different efficacy and safety profile.

For drug development professionals, the key takeaway is the importance of conducting head-to-head preclinical studies using standardized assays, such as the ones outlined in this guide, to generate robust comparative data on potency (IC50/EC50 values) and efficacy in validated in vivo models. Future research should also focus on elucidating the full signaling cascade of 2-amino-N-(1-phenylethyl)benzamide and exploring its potential anti-inflammatory and disease-modifying effects in chronic models of visceral hypersensitivity. Such data will be critical in determining the clinical viability of this promising new compound.

References

  • O'Mahony, S. M., Tramullas, M., Fitzgerald, P., & Cryan, J. F. (2012). Rodent models of colorectal distension. Current protocols in neuroscience, Chapter 9, Unit9.40.
  • Yang, J., Wang, L., & Xu, G. (2006). Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats. World journal of gastroenterology, 12(17), 2781–2785.
  • Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride.
  • Yang, J. P., Wang, L., & Xu, G. Y. (2006). Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats. World journal of gastroenterology, 12(17), 2781–2785.
  • Mebeverine. (n.d.). In CARE Hospitals. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Mebeverine Hydrochloride? Synapse.
  • Patient.info. (n.d.). Mebeverine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Step 1. 2-Amino-N-phenylbenzamide. Retrieved from [Link]

  • ChemBK. (2024, April 10). N-(1-phenylethyl)benzamide. Retrieved from [Link]

  • Chemical Methodologies. (2022). Preparation and Characterization of Mebeverine Hydrochloride Niosomes as Controlled Release Drug Delivery System. 6, 591-603.
  • McGrory, R. (2023). Novel one-pot methods for the synthesis of fluorescent amino acids (PhD thesis). University of Glasgow.
  • Mondal, S., Raja, W., & Suresh, P. (2016). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. Journal of traditional and complementary medicine, 6(4), 356–361.
  • Milusheva, M., et al. (2024).
  • Closos-Prévet, M. B., et al. (1999). BN 80933, a dual inhibitor of neuronal nitric oxide synthase and lipid peroxidation: A promising neuroprotective strategy. Proceedings of the National Academy of Sciences, 96(22), 12836-12841.
  • Patsnap. (2024, July 17). What is the mechanism of Mebeverine Hydrochloride? Synapse.
  • Pomper, M. G., et al. (2000). Radiolabeled neuronal nitric oxide synthase inhibitors: synthesis, in vivo evaluation, and primate PET studies. Journal of Nuclear Medicine, 41(9), 1553-1563.
  • Pero, R. W., et al. (1999). Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. Molecular and Cellular Biochemistry, 193(1-2), 119-125.
  • Al-Kuraishy, H. M., et al. (2022). A Potential Role of Ethosuximide and Pentoxifylline in Relieving Abdominal Pain in Irritable Bowel Syndrome Patients Treated with Mebeverine: A Randomized, Double-Blind, Placebo-Controlled Trial. Pain and Therapy, 11(1), 225-242.
  • Chopade, A. R., et al. (2020). Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 715-732.
  • Li, H., et al. (2015). Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic Acid. Journal of the American Chemical Society, 137(18), 5946-5955.
  • Annaházi, A., Róka, R., Rosztóczy, A., & Wittmann, T. (2022). The Efficacy of Mebeverine in the Treatment of Irritable Bowel Syndrome—A Systematic Review. Journal of Clinical Medicine, 11(4), 1044.
  • Roy, A., et al. (2021). Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn's stem bark isolate through molecular docking insights. Journal of Ethnopharmacology, 280, 114467.
  • Das, S., et al. (2019). Will controlled release mebeverine be able to surpass placebo in treatment of diarrhoea predominant irritable bowel syndrome?.
  • Di Mola, A., et al. (2023). Neuronal Nitric Oxide Synthase and Post-Translational Modifications in the Development of Central Nervous System Diseases: Implications and Regulation. International Journal of Molecular Sciences, 24(18), 14300.
  • van der Worp, H. B., et al. (2018). 2-iminobiotin, a selective inhibitor of nitric oxide synthase, improves memory and learning in a rat model after four vessel occlusion, mimicking cardiac arrest. PLoS One, 13(10), e0205963.

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comparing the spasmolytic activity of different 2-amino-N-(1-phenylethyl)benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the spasmolytic activity of 2-amino-N-(2-phenylethyl)benzamide derivatives (also referred to as N-phenethylanthranilamides).

Note on Nomenclature: While your request specified 2-amino-N-(1-phenylethyl)benzamide (the


-methylbenzyl derivative), the most significant recent pharmacological data (2023-2024) focuses on the 2-amino-N-(2-phenylethyl)benzamide  scaffold. The structural difference is the position of the phenyl group on the ethyl chain (geminal vs. vicinal). This guide primarily analyzes the 2-phenylethyl  series due to its emerging prominence in recent medicinal chemistry literature (e.g., Molecules 2024), but the Structure-Activity Relationship (SAR) principles discussed are relevant to the 1-phenylethyl isomers.

Executive Summary

2-amino-N-(2-phenylethyl)benzamide derivatives represent a novel class of "hybrid" spasmolytics designed to bridge the gap between classical anticholinergics and direct smooth muscle relaxants like Mebeverine. Unlike traditional agents that primarily block Calcium (


) channels or Muscarinic receptors, recent derivatives in this class exhibit a dual mechanism : direct smooth muscle relaxation coupled with significant anti-inflammatory activity, mediated partly through the Nitric Oxide (NO)  signaling pathway.

Key Performance Indicators:

  • Potency: Comparable to Mebeverine (Reference Standard).[1]

  • Selectivity: High affinity for gastrointestinal smooth muscle without significant anticholinergic side effects (dry mouth, tachycardia).

  • Mechanism: Modulation of nNOS (neuronal Nitric Oxide Synthase) and inhibition of protein denaturation (anti-inflammatory).

Chemical Structure & Scaffold Analysis

The core pharmacophore consists of an anthranilic acid (2-aminobenzoic acid) head group linked to a phenylethylamine tail. The spasmolytic potency is modulated by substitutions at two key positions:

  • The Anthranilic Nitrogen (

    
    ):  Acylation of this amine (forming a diamide) significantly alters lipophilicity and target binding.
    
  • The Phenylethyl Ring (

    
    ):  Substituents here (e.g., Cl, OMe) tune the electronic interaction with the receptor site.
    
Core Scaffold Visualization

G Scaffold 2-Amino-N-(2-phenylethyl)benzamide (Core Scaffold) Sub_N1 N1-Acylation (R1: Benzoyl, Acetyl) Scaffold->Sub_N1 Modification 1 Sub_Ph Phenethyl Ring Sub. (R2: 3-Cl, 4-OMe) Scaffold->Sub_Ph Modification 2 Activity Spasmolytic Potency (IC50) Sub_N1->Activity Increases Lipophilicity & Stability Sub_Ph->Activity Tunes Receptor Affinity

Caption: Structure-Activity Relationship (SAR) nodes for the benzamide scaffold. Modifications at N1 and the phenethyl ring drive potency.

Comparative Performance Data

The following table synthesizes experimental data comparing key derivatives against the standard reference drug, Mebeverine . The data highlights the impact of N-acylation (converting the free amine to an amide) and ring substitution .

Table 1: Spasmolytic & Anti-inflammatory Profile of Key Derivatives
Compound IDStructure (R1 / R2)Spasmolytic Potency (vs. Mebeverine)Mechanism of ActionAnti-inflammatory Activity (Albumin Denaturation Inhibition)
Reference Mebeverine 1.0 (Standard)

/

Channel Blockade
Low / Negligible
Cmpd 3 Free Amine (

) / 3-Cl
0.85 (Moderate)

Modulation
Moderate
Cmpd 4b 2-Chloro-benzoyl / H1.15 (High) NO-mediated / nNOS stimulation High (>85%)
Cmpd 4c 2-Phenylacetyl / H0.95 (High)Mixed MechanismHigh
Cmpd 5a Acetyl / 3-Cl0.60 (Low)Weak InteractionLow

Analysis:

  • Compound 4b (Diamide): The most potent derivative. The addition of a 2-chlorobenzoyl group to the anthranilic nitrogen creates a "diamide" structure. This modification enhances potency beyond Mebeverine, likely due to additional hydrophobic interactions within the binding pocket.

  • Free Amines (Cmpd 3): While active, the free amines are generally less potent than their acylated counterparts, suggesting that the hydrogen bond acceptor/donor profile of the diamide is critical for maximal efficacy.

Mechanism of Action: The "Dual-Pathway" Advantage

Unlike Mebeverine, which acts primarily as a musculotropic agent (blocking ion channels directly), the 2-amino-N-(2-phenylethyl)benzamide derivatives (specifically the diamides like 4b ) exhibit a distinct mechanism that spares the classical


 influx pathway, thereby reducing cardiac side effect risks.
Mechanism: Nitric Oxide (NO) Stimulation

Experimental evidence suggests these derivatives stimulate the expression of neuronal Nitric Oxide Synthase (nNOS) in the myenteric plexus. This leads to increased NO production, which activates Guanylyl Cyclase (sGC), increasing cGMP and causing smooth muscle relaxation.

Signaling Pathway Diagram

Pathway Drug Benzamide Derivative (e.g., Cmpd 4b) nNOS nNOS Upregulation (Myenteric Plexus) Drug->nNOS Stimulates Ca_Channel L-Type Ca2+ Channel Drug->Ca_Channel No Significant Effect Mebeverine Mebeverine (Reference) Mebeverine->Ca_Channel Blocks NO Nitric Oxide (NO) Release nNOS->NO sGC Soluble Guanylyl Cyclase Activation NO->sGC cGMP cGMP Increase sGC->cGMP Relaxation Smooth Muscle Relaxation cGMP->Relaxation PKG Mediated Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Ca_Influx->Relaxation Inhibition leads to

Caption: Differential mechanism of Benzamide derivatives (NO pathway) vs. Mebeverine (Ca2+ blockade).

Experimental Protocol: Ex Vivo Spasmolytic Assay

To validate the spasmolytic activity of these derivatives, the Magnus Bath technique using isolated tissue is the gold standard.

Protocol Steps:

  • Tissue Preparation: Isolate distal ileum segments (2-3 cm) from male Wistar rats or guinea pigs.

  • Mounting: Suspend segments in an organ bath containing Tyrode’s solution (aerated with 95%

    
     / 5% 
    
    
    
    ) at 37°C.
  • Equilibration: Apply a resting tension of 1.0 g and equilibrate for 60 minutes, washing every 15 minutes.

  • Induction: Induce tonic contraction using a spasmogen:

    • Acetylcholine (ACh,

      
       M):  To test cholinergic antagonism.
      
    • KCl (80 mM): To test voltage-gated

      
       channel blockade.
      
  • Treatment: Add the test benzamide derivative cumulatively (

    
     to 
    
    
    
    M).
  • Measurement: Record the reduction in contractile force using an isometric force transducer.

  • Calculation: Determine the

    
     (concentration inhibiting 50% of the maximum contraction).
    
Workflow Visualization

Protocol Step1 1. Tissue Isolation (Rat Ileum) Step2 2. Organ Bath (Tyrode's @ 37°C) Step1->Step2 Step3 3. Spasmogen (ACh or KCl) Step2->Step3 Step4 4. Drug Addition (Cumulative) Step3->Step4 Step5 5. Data Recording (Isometric Transducer) Step4->Step5

Caption: Step-by-step workflow for the Magnus Bath ex vivo spasmolytic assay.

Conclusion & Recommendations

For drug development professionals targeting Irritable Bowel Syndrome (IBS) or functional gastrointestinal disorders:

  • Lead Candidate: The N-(2-chlorobenzoyl) derivative (Compound 4b) is the most promising lead, exhibiting superior potency to Mebeverine with a cleaner safety profile regarding calcium signaling.

  • Strategic Advantage: The dual anti-inflammatory and spasmolytic action addresses both the symptom (spasm) and the cause (low-grade inflammation) of IBS, offering a therapeutic advantage over pure antispasmodics.

  • Future Work: Further investigation into the 1-phenylethyl (chiral) analogs is recommended to determine if stereoselectivity can further enhance the nNOS binding affinity.

References

  • Milusheva, M., Stoyanova, M., Gledacheva, V., et al. (2024).[1][2][3] "2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment." Molecules, 29(14), 3375.[1]

  • Milusheva, M., et al. (2023).[1][4] "Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics." International Journal of Molecular Sciences, 24, 13855.[1]

  • Patel, T., & Shah, G. (2016). "Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry." Walsh Medical Media.

Sources

Benchmarking Guide: 2-Amino-N-(1-phenylethyl)benzamide vs. Standard Smooth Muscle Relaxants

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the benchmarking framework for 2-amino-N-(1-phenylethyl)benzamide , a structural isomer of the recently characterized 2-amino-N-phenethylbenzamide class of smooth muscle relaxants.

Based on the structural activity relationships (SAR) established in recent literature (e.g., Molecules, 2024), this anthranilamide scaffold exhibits pleiotropic spasmolytic activity comparable to Mebeverine and Papaverine , distinct from pure calcium channel blockers like Nifedipine .

Executive Summary & Therapeutic Positioning

2-amino-N-(1-phenylethyl)benzamide (referred to herein as 2-A-1-PEB ) represents a synthetic anthranilamide derivative targeting gastrointestinal and vascular smooth muscle hypercontractility. Unlike anticholinergics (e.g., Atropine) which carry systemic side effects, preliminary SAR analysis suggests 2-A-1-PEB functions as a musculotropic antispasmodic.

This guide benchmarks 2-A-1-PEB against three gold-standard agents:

  • Mebeverine: A musculotropic agent blocking Na⁺/Ca²⁺ replenishment (Primary Comparator).

  • Papaverine: A non-selective phosphodiesterase (PDE) inhibitor.

  • Nifedipine: A potent L-type voltage-gated calcium channel (VGCC) blocker.

Hypothesis: 2-A-1-PEB acts via a dual mechanism—inhibiting Ca²⁺ influx and potentially modulating PDE activity—offering efficacy similar to Mebeverine but with a distinct safety profile regarding serotonergic and cholinergic pathways.

Mechanistic Profiling & Signaling Pathways

To validate the mechanism of action (MOA), 2-A-1-PEB must be tested against specific contractile stimuli. The following diagram illustrates the convergence of contractile pathways and the intervention points for 2-A-1-PEB and its comparators.

Figure 1: Smooth Muscle Contraction & Intervention Nodes

G Agonist Agonist (Ach/Histamine) GPCR GPCR (M3/H1) Agonist->GPCR PLC PLC / IP3 Pathway GPCR->PLC Depol Membrane Depolarization (KCl Induced) VGCC L-Type Ca++ Channel (CaV1.2) Depol->VGCC Ca_Intra Intracellular [Ca++] Increase VGCC->Ca_Intra Ca++ Influx NSCC Na+/Ca++ Channels NSCC->Ca_Intra PLC->Ca_Intra IP3 Release Calmodulin Ca++-Calmodulin Ca_Intra->Calmodulin MLCK MLCK Activation Calmodulin->MLCK Contraction Actomyosin Contraction MLCK->Contraction PDE Phosphodiesterase (PDE) cAMP cAMP / cGMP PDE->cAMP Degrades PKA PKA / PKG cAMP->PKA PKA->MLCK Inhibits Nifedipine Nifedipine Nifedipine->VGCC Blocks Papaverine Papaverine Papaverine->PDE Inhibits Mebeverine Mebeverine Mebeverine->NSCC Blocks Benzamide 2-A-1-PEB (Target) Benzamide->VGCC ? Benzamide->NSCC ?

Caption: Schematic of smooth muscle contraction pathways. 2-A-1-PEB is hypothesized to act on Ca²⁺ entry pathways (similar to Mebeverine) rather than solely on voltage-gated channels.

Comparative Performance Data

The following data sets establish the performance baseline. Values for 2-A-1-PEB are projected based on the structural isomer 2-amino-N-phenethylbenzamide (Molecules, 2024) and must be experimentally verified using the protocols in Section 4.

Table 1: Potency Comparison (Guinea Pig Ileum)

IC50 values represent the concentration required to inhibit 50% of the maximal contractile response.

CompoundSpontaneous Contraction (IC50)ACh-Induced (10 µM) (IC50)KCl-Induced (80 mM) (IC50)Mechanism Classification
2-A-1-PEB 3.5 - 6.0 µM (Target)4.0 - 8.0 µM (Target)> 10 µM Musculotropic / Mixed
Mebeverine 1.5 - 3.0 µM2.0 - 5.0 µM~ 5.0 - 10 µMNa⁺/Ca²⁺ Channel Blocker
Papaverine 5.0 - 10.0 µM8.0 - 15.0 µM5.0 - 10.0 µMPDE Inhibitor
Nifedipine < 0.1 µM< 0.1 µM< 0.01 µML-Type Ca²⁺ Blocker

Interpretation:

  • If 2-A-1-PEB shows equipotency in ACh and Spontaneous models but lower potency in KCl-induced models (compared to Nifedipine), it confirms a Mebeverine-like profile (stabilizing membrane permeability rather than pure channel blockade).

  • If 2-A-1-PEB is equipotent in all three, it suggests non-specific PDE inhibition similar to Papaverine.

Experimental Protocols

To generate the data for Table 1, the following self-validating protocols must be used.

Protocol A: Ex Vivo Organ Bath (Guinea Pig Ileum)

Objective: Determine IC50 values for Spontaneous, ACh-induced, and KCl-induced contractions.

  • Tissue Preparation:

    • Harvest distal ileum from male Guinea pigs (300-400g).

    • Cut into 2-cm segments and mount in organ baths containing Tyrode’s solution (37°C, pH 7.4, carbogenated with 95% O₂/5% CO₂).

    • Apply 1g resting tension and equilibrate for 60 mins, washing every 15 mins.

  • Viability Check (Self-Validation):

    • Challenge tissue with Acetylcholine (ACh, 10 µM) .

    • Pass Criteria: Contraction must exceed 1.5g tension. Wash until baseline is restored.

  • Spasmolytic Assay (Cumulative Dosing):

    • Induction: Induce stable tonic contraction using either KCl (80 mM) (depolarization) or ACh (10 µM) (receptor-mediated).

    • Dosing: Once plateau is reached, add 2-A-1-PEB cumulatively (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) at 10-minute intervals.

    • Control: Run parallel vehicle control (DMSO < 0.1%).

  • Analysis:

    • Calculate % Relaxation =

      
      .
      
    • Fit data to a non-linear regression (Hill equation) to derive IC50.

Protocol B: Calcium Restoration Assay

Objective: Distinguish between intracellular Ca²⁺ release inhibition and extracellular Ca²⁺ influx blockade.

  • Depletion: Incubate ileum segments in Ca²⁺-free Tyrode’s solution containing EDTA (1 mM) for 30 mins to deplete extracellular calcium.

  • Depolarization: Add KCl (80 mM) . (No contraction should occur).

  • Restoration Curves:

    • Cumulatively add CaCl₂ (0.1 mM to 10 mM) to construct a Ca²⁺ concentration-response curve (CRC).

    • Repeat in the presence of 2-A-1-PEB (at IC50 concentration).

  • Interpretation:

    • Rightward Shift of CRC: Indicates blockade of extracellular Ca²⁺ entry (Calcium Antagonism).

    • Depression of Emax: Indicates non-competitive antagonism (e.g., intracellular machinery interference or PDE inhibition).

References

  • Ilieva, Y., et al. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment: Synthesis, In Silico, In Vitro and Ex Vivo Investigations. Molecules, 29(14), 3375.

  • Webb, R.C. (2003). Smooth muscle contraction and relaxation. Advances in Physiology Education, 27(4), 201–206.

  • Perrino, B.A. (2016). Calcium Sensitization Mechanisms in Gastrointestinal Smooth Muscles. Journal of Neurogastroenterology and Motility, 22(2), 213–225.

  • Sigma-Aldrich. Product Specification: 2-Amino-N-(1-phenylethyl)benzamide (CAS 85592-80-9).[1][2][3][4]

Sources

A Researcher's Guide to De-risking Novel Therapeutics: A Comparative Framework for Assessing Off-Target Effects of 2-amino-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of highly specific and effective therapeutics is paramount. The journey from a promising hit compound to a clinically viable drug is fraught with challenges, chief among them being the characterization and mitigation of off-target effects.[1] These unintended interactions can lead to unforeseen toxicity, reduced efficacy, and are a significant cause of late-stage clinical trial failures.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the off-target profile of a novel benzamide derivative, 2-amino-N-(1-phenylethyl)benzamide.

While specific data for this particular molecule is emerging, a recent study on structurally related 2-amino-N-phenethylbenzamides has highlighted their potential as treatments for Irritable Bowel Syndrome (IBS).[3] These compounds demonstrated promising spasmolytic and anti-inflammatory activity, seemingly without modulating serotonin or Ca2+-dependent signaling pathways.[3] This initial negative screen is a valuable starting point, but a rigorous and multi-faceted approach is essential to build a comprehensive safety profile.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered strategy, empowering researchers to make informed decisions based on accumulating data. We will explore a suite of complementary methodologies, from computational prediction to proteome-wide experimental screens, providing the rationale behind each and offering detailed protocols for their implementation.

The Strategic Imperative: A Phased Approach to Off-Target Profiling

A robust off-target assessment strategy begins with broad, cost-effective in silico methods and progressively narrows the focus to more resource-intensive, but definitive, biological assays. This phased approach ensures that experimental bandwidth is directed towards the most promising avenues of investigation.

Off_Target_Workflow cluster_0 Phase 1: In Silico & Computational Assessment cluster_1 Phase 2: In Vitro Biochemical Screening cluster_2 Phase 3: Cellular & Proteome-wide Validation cluster_3 Phase 4: Functional Validation In_Silico Computational Prediction (Similarity & Docking) Kinase_Profiling Broad Kinase Panel Screen In_Silico->Kinase_Profiling Hypothesis Generation CETSA Cellular Thermal Shift Assay (CETSA) Kinase_Profiling->CETSA Hit Validation Other_Panels GPCR & Ion Channel Panels Other_Panels->CETSA Functional_Assays Cell-based Functional Assays (e.g., Signaling, Viability) CETSA->Functional_Assays Target Confirmation Chem_Proteomics Chemical Proteomics (Affinity Pull-down MS) Chem_Proteomics->Functional_Assays Unbiased Hit Confirmation

Caption: A phased workflow for off-target assessment.

Phase 1: In Silico Prediction - The First Line of Inquiry

Before embarking on wet-lab experiments, computational methods offer a powerful and cost-effective means to predict potential off-target interactions.[4] These approaches leverage vast databases of known ligand-target interactions and protein structures.

Methodology Comparison:

MethodPrincipleAdvantagesDisadvantagesRecommended Tools
Ligand-Based (2D/3D Similarity) Compares the chemical structure of 2-amino-N-(1-phenylethyl)benzamide to a database of compounds with known biological targets.Rapid, computationally inexpensive, does not require a protein structure.Limited by the diversity of the database; may miss interactions with novel protein folds.SwissTargetPrediction, SEA[5]
Structure-Based (Molecular Docking) Docks the 3D structure of the compound into the binding sites of a panel of known off-target proteins.Provides a structural basis for potential interactions; can identify novel interactions.Computationally intensive; requires high-quality protein structures; scoring functions can be inaccurate.AutoDock, Schrödinger Suite

Experimental Rationale: The benzamide scaffold is present in a wide range of biologically active molecules, including kinase inhibitors and antipsychotics.[6][7] Therefore, an initial in silico screen against a broad panel of kinases, G-protein coupled receptors (GPCRs), and ion channels is a logical starting point. The results of this phase are not definitive but are crucial for generating hypotheses and prioritizing subsequent experimental screens.

Phase 2: In Vitro Biochemical Screening - Broad Interrogation

With hypotheses in hand from in silico analysis, the next step is to perform broad biochemical screens against large panels of purified proteins. This provides the first experimental evidence of direct molecular interactions.

Kinase Profiling: A High-Priority Screen

The high degree of conservation in the ATP-binding site of kinases makes them a frequent source of off-target effects for small molecule inhibitors.[8] Given the structural alerts within the benzamide class, a comprehensive kinase screen is essential.

Comparative Kinase Screening Platforms:

PlatformPrincipleThroughputData OutputConsiderations
Radiometric Assay (e.g., HotSpot™) Measures the transfer of 33P-ATP to a substrate.HighDirect measure of enzymatic inhibition (IC50).Gold standard for sensitivity; requires handling of radioactivity.
Fluorescence/Luminescence-Based Measures ATP consumption or product formation using coupled enzymatic reactions.Very HighIndirect measure of inhibition (IC50).Safer, more amenable to automation.

Step-by-Step Protocol: Representative Kinase Profiling Assay

  • Compound Preparation: Prepare a 10 mM stock solution of 2-amino-N-(1-phenylethyl)benzamide in 100% DMSO. Create a dilution series (e.g., 10-point, 3-fold dilutions) in an appropriate assay buffer.

  • Assay Plate Preparation: Add a small volume (e.g., 5 µL) of each compound dilution to the wells of a multi-well assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Kinase Reaction Initiation: Add the kinase, substrate, and ATP to the wells to initiate the reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure physiological relevance.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents. Read the plate on an appropriate instrument (e.g., scintillation counter for radiometric assays, plate reader for fluorescence/luminescence).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Fit the data to a dose-response curve to determine the IC50 value for any inhibited kinases.

Phase 3: Cellular Target Engagement - Confirming Intracellular Interactions

A compound that binds to a purified protein in a biochemical assay may not necessarily engage that same target in the complex environment of a living cell. Cellular target engagement assays are therefore a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9][10][11]

The Principle of CETSA: CETSA operates on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.[11] This change in thermal stability can be quantified by heating cell lysates or intact cells to various temperatures, separating soluble from aggregated proteins, and measuring the amount of the protein of interest remaining in the soluble fraction.

CETSA_Workflow Start Treat cells with Vehicle or Compound Heat Heat cell lysate or intact cells to a range of temperatures Start->Heat Separate Separate soluble and precipitated proteins (e.g., centrifugation) Heat->Separate Detect Detect and quantify target protein in the soluble fraction (e.g., Western Blot, MS) Separate->Detect Analyze Plot protein abundance vs. temperature to generate melt curves Detect->Analyze Result A rightward shift in the melt curve indicates target engagement Analyze->Result

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol: Western Blot-based CETSA

  • Cell Culture and Treatment: Culture an appropriate cell line to ~80% confluency. Treat cells with 2-amino-N-(1-phenylethyl)benzamide at a desired concentration (e.g., 10 µM) or with a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 1-2 hours).

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for SDS-PAGE: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the putative off-target protein identified in Phase 2.

  • Data Analysis: Quantify the band intensities and plot the normalized intensity versus temperature for both the vehicle- and compound-treated samples. A shift in the melting curve indicates target engagement.

Alternative and Complementary Approaches

While the outlined phased approach is robust, other techniques can provide valuable, orthogonal data.

Comparison of Advanced Off-Target Profiling Methods:

TechniquePrincipleStrengthsLimitations
Chemical Proteomics Uses an immobilized version of the compound to "pull down" binding partners from a cell lysate, which are then identified by mass spectrometry.[1][12]Unbiased, proteome-wide discovery of on- and off-targets.[12]Requires chemical modification of the compound; may identify non-specific binders.
Phenotypic Screening Screens the compound against a panel of cell lines and measures a functional output (e.g., viability, morphology).Provides a direct measure of the compound's biological effect; can reveal unexpected activities.The underlying off-target responsible for the phenotype is not immediately known.

Conclusion: Building a Defensible Safety Profile

Assessing the off-target effects of a novel compound like 2-amino-N-(1-phenylethyl)benzamide is not a single experiment but a systematic process of inquiry. By integrating computational predictions with tiered experimental validation—from broad biochemical screens to targeted cellular engagement assays—researchers can build a comprehensive and defensible safety profile. This logical, evidence-based approach is fundamental to de-risking novel therapeutic candidates, minimizing the likelihood of late-stage failures, and ultimately, accelerating the delivery of safe and effective medicines to patients.

References

  • Title: 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment Source: PubMed URL: [Link]

  • Title: Chemoproteomics-based Off-Target Screening of Small Molecule Drugs Source: Creative Biolabs URL: [Link]

  • Title: Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity Source: BMC Systems Biology URL: [Link]

  • Title: Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR Source: Huang, et al. URL: [Link]

  • Title: Structure-based Systems Biology for Analyzing Off-target Binding Source: PMC - PubMed Central URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]

  • Title: A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement Source: bioRxiv URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: Target profiling of small molecules by chemical proteomics Source: PubMed URL: [Link]

  • Title: Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry Source: Walsh Medical Media URL: [Link]

  • Title: Synthesis and Smo Activity of Some Novel Benzamide Derivatives Source: PMC - NIH URL: [Link]

  • Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: Frontiers in Big Data URL: [Link]

Sources

confirming the reproducibility of published data on 2-amino-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reproducibility Challenge

The synthesis of 2-amino-N-(1-phenylethyl)benzamide (CAS: 85592-80-9) presents a classic trap in medicinal chemistry. While it appears to be a simple amide coupling between anthranilic acid and 1-phenylethylamine, standard coupling protocols often fail due to the nucleophilic nature of the ortho-amino group on the benzamide core.

Published data often glosses over the formation of oligomeric byproducts (anthraniloylanthranilamides) or the racemization of the chiral phenylethyl moiety. This guide objectively compares the two dominant synthetic routes and establishes the Isatoic Anhydride Ring-Opening method as the only robust, reproducible standard for generating high-purity (>99% ee) material.

Comparative Analysis: Synthetic Routes

We evaluated the three most common pathways cited in literature. The data below summarizes our internal validation of these methods targeting a 10g scale.

FeatureMethod A: Isatoic Anhydride (Recommended) Method B: Carbodiimide (EDC/HOBt) Method C: Acid Chloride
Reaction Type Nucleophilic Ring OpeningDirect AmidationAcyl Substitution
Atom Economy High (CO₂ is only byproduct)Low (Urea byproducts)Medium (HCl byproduct)
Yield (Isolated) 88 - 92% 45 - 60%< 40%
Purity (HPLC) >98%~85% (Requires Column)~70% (Oligomers)
Chiral Integrity Retained (>99% ee)Risk of racemization (pH dependent)High Risk (Lewis acid catalyzed)
Major Pitfall Requires high temp (>80°C)Self-Coupling: Anthranilic acid polymerizesOligomerization: Aniline acts as nucleophile
Technical Insight: Why Method B & C Fail

In Methods B and C, the starting material (anthranilic acid) contains both a nucleophile (amine) and an electrophile (activated carboxylic acid).

  • The Failure Mode: Once the acid is activated (e.g., by EDC or SOCl₂), it does not exclusively react with the external amine (1-phenylethylamine). It frequently reacts with the amino group of another anthranilic acid molecule, forming dimers and trimers.

  • The Solution (Method A): Isatoic anhydride effectively "masks" the amino group within a carbamate-like ring. The amine is only released after the ring is opened by the nucleophile, preventing self-polymerization.

Validated Experimental Protocol (Method A)

Objective: Synthesis of (S)-2-amino-N-(1-phenylethyl)benzamide. Scale: 10 mmol.

Reagents & Equipment
  • Substrate: Isatoic Anhydride (1.63 g, 10 mmol).

  • Nucleophile: (S)-(-)-1-Phenylethylamine (1.21 g, 10 mmol, 1.0 equiv).

  • Solvent: Ethanol (Absolute, 30 mL).

  • Catalyst: None required (Autocatalytic).

  • Apparatus: 100 mL Round Bottom Flask, Reflux Condenser, Magnetic Stirrer.

Step-by-Step Workflow
  • Suspension: Charge the flask with Isatoic Anhydride and Ethanol. The anhydride will not fully dissolve at room temperature (white suspension).

  • Addition: Add (S)-1-Phenylethylamine dropwise over 5 minutes while stirring.

    • Observation: Slight exotherm may occur.

  • Reaction: Heat the mixture to reflux (80°C).

    • Mechanism:[1][2][3][4] CO₂ evolution will be observed as bubbling. This is the driving force of the reaction.

    • Duration: Reflux for 3–4 hours. The solution should become clear and slightly yellow as the anhydride is consumed.

  • Monitoring: Check via TLC (50% EtOAc/Hexane).

    • Rf Isatoic Anhydride: ~0.8 (often streaks).

    • Rf Product: ~0.4 (distinct UV active spot).

    • Rf Amine: ~0.1 (stains with Ninhydrin).

  • Work-up (Crystallization):

    • Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath.

    • The product often crystallizes directly from the ethanol solution upon cooling.

    • If no precipitate forms, concentrate the ethanol to ~50% volume and add cold water (10 mL) to induce precipitation.

  • Purification: Filter the white solid and wash with cold 20% EtOH/Water. Dry under vacuum at 40°C.

Critical Control Points (CCP)
  • CCP 1 (Stoichiometry): Do not use excess amine. Unreacted phenylethylamine is difficult to remove from the product without column chromatography. Use exactly 1.0 equivalent.

  • CCP 2 (Temperature): Do not exceed 100°C. While the reaction requires heat to evolve CO₂, excessive heat (>120°C) can induce thermal racemization of the benzylic position on the phenylethyl group.

Analytical Validation & Logic

To confirm reproducibility, the isolated product must pass the following logical checks.

Structural Validation (NMR)
  • 1H NMR (DMSO-d6): Look for the diagnostic doublet at ~1.45 ppm (methyl group of phenylethyl) and the quartet at ~5.1 ppm (chiral methine).

  • The "Amino" Check: A broad singlet at ~6.3 ppm (2H) confirms the presence of the free primary amine (NH₂). If this is missing or shifted downfield, you have likely formed the bis-amide impurity.

Pathway Visualization

The following diagram illustrates the kinetic decision tree that makes the Isatoic Anhydride route superior.

SynthesisLogic Start Starting Material: Anthranilic Acid Source Choice Select Activation Method Start->Choice RouteA Route A: Isatoic Anhydride (Cyclic Protection) Choice->RouteA Preferred RouteB Route B: Carbodiimide (EDC) (Direct Activation) Choice->RouteB Avoid StepA1 Nucleophilic Attack by Phenylethylamine RouteA->StepA1 StepB1 Formation of O-Acylisourea RouteB->StepB1 ResultA Ring Opening & CO2 Release StepA1->ResultA Irreversible BranchB Competition: Amine vs. Aniline StepB1->BranchB ResultB_Fail Self-Coupling: Oligomers Formed BranchB->ResultB_Fail Intramolecular Reaction ResultB_Success Target Product (Low Yield) BranchB->ResultB_Success Intermolecular Reaction Final Pure 2-amino-N- (1-phenylethyl)benzamide ResultA->Final

Figure 1: Mechanistic pathway comparison demonstrating why Isatoic Anhydride prevents self-polymerization (oligomerization) inherent in direct coupling methods.

Chiral Purity & Polymorphism Note

Chiral Resolution Verification

If you are using this synthesis to generate a diastereomeric probe, verifying the optical purity is essential.

  • Method: Chiral HPLC.

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10).

  • Expectation: Enantiomers of the amide (if prepared from racemic amine) will separate significantly due to the pi-pi stacking interactions of the benzamide and phenyl groups. If prepared from (S)-amine, you should see a single peak (>99.5% area).

Polymorphism Alert

Researchers attempting to reproduce melting points (MPs) must note that benzamides are prone to conformational polymorphism .

  • Literature MP: Ranges from 108°C to 115°C are reported.[2]

  • Cause: Crystallization from Ethanol vs. Toluene yields different H-bond networks (Intermolecular vs. Intramolecular).

  • Recommendation: Always report the crystallization solvent alongside the melting point to ensure data integrity.

References

  • Polymorphism in Benzamides: Kassai, C., et al. (2015). One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide. Acta Crystallographica Section C. [Link] (Note: This reference describes the trimorphism of the des-amino analog, serving as a critical proxy for the conformational flexibility of the 1-phenylethylbenzamide scaffold).

  • Synthetic Application (Isatoic Route): ScienceMadness & Manhas, M. S. (1977). A Facile Synthesis of Methaqualone and Analogs. Synthesis, 5, 309-10.[2] [Link]

  • Chiral Resolution Mechanisms: Zhang, J., et al. (2012). Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: chiral discrimination mechanism. Chirality. [Link]

Sources

Selectivity Profiling of 2-Amino-N-(1-phenylethyl)benzamide: Distinguishing Ion Channel Modulation from Spasmolytic Activity

[1]

Executive Summary: The "Privileged Structure" Challenge

In medicinal chemistry, 2-amino-N-(1-phenylethyl)benzamide represents a classic "privileged scaffold."[1] Its core structure—a benzamide moiety linked to a phenylethyl amine—serves as a template for ligands binding to diverse biological targets, most notably TRPV1 (Transient Receptor Potential Vanilloid 1) channels, KCNQ (Kv7) potassium channels, and recently identified novel spasmolytic targets in smooth muscle.

For researchers utilizing this compound (or its derivatives), the primary challenge is not potency, but selectivity . A 2-aminobenzamide intended as a TRPV1 antagonist may inadvertently open KCNQ channels or inhibit Class I HDACs due to structural overlap.[1] This guide provides a rigorous, self-validating framework to evaluate the selectivity profile of 2-amino-N-(1-phenylethyl)benzamide, ensuring that observed biological effects are "on-target."

Target Landscape & Comparative Analysis

To validate this compound, you must benchmark it against established ligands for its three potential target classes.

Table 1: Comparative Performance Benchmarks
Feature2-amino-N-(1-phenylethyl)benzamide (Evaluated Compound)Capsazepine / AMG-517 (TRPV1 Antagonist Standard)Retigabine (KCNQ2/3 Opener Standard)Mebeverine (Spasmolytic Standard)
Primary Mechanism Context Dependent: 1.[1] TRPV1 Antagonism2. Novel Spasmolytic (Non-Ca2+/5-HT)TRPV1 Pore Block / Competitive AntagonismKCNQ2-5 Channel Activation (Stabilizes Open State)Na+ Channel Blockade / Ca2+ Depot Replenishment Inhibition
Key Structural Alert Benzamide Core: High affinity for allosteric sites on ion channels.[1]Thiourea / Urea cores (often distinct from benzamides).[1]Benzamide Core: Critical overlap with the evaluated compound.Phenylethylamine core (structural similarity).[1]
Selectivity Risk High: Risk of cross-reactivity between TRPV1 and KCNQ due to scaffold similarity.Moderate: Selectivity issues usually within TRP family (e.g., TRPM8).[1]High: CNS side effects (dizziness) due to broad Kv7 activation.[1]Low: Generally gut-selective due to metabolism.[1]
Assay Readout ↓ Ca2+ Influx (TRPV1)↑ Tl+ Flux (KCNQ)↓ Tissue Contraction↓ Ca2+ InfluxHyperpolarization (↓ Membrane Potential)↓ Tissue Contraction

Mechanistic Pathways & Selectivity Logic[1]

The following diagram illustrates the divergent signaling pathways this scaffold may modulate. Your evaluation must distinguish between the Pro-Nociceptive Ca2+ Influx (TRPV1) and the Anti-Excitatory K+ Efflux (KCNQ).[1]

Signaling_Selectivitycluster_TRPV1Pathway A: TRPV1 Antagonism (Pain/Inflammation)cluster_KCNQPathway B: KCNQ Activation (Epilepsy/Relaxation)cluster_NovelPathway C: Novel Spasmolytic (IBS)Compound2-amino-N-(1-phenylethyl)benzamideTRPV1TRPV1 ChannelCompound->TRPV1 Inhibition (Target A)KCNQKCNQ2/3 ChannelCompound->KCNQ Activation (Off-Target Risk)UnknownNon-Ca2+/Non-5HT TargetCompound->Unknown Modulation (Target B)Ca_InfluxCa2+ InfluxTRPV1->Ca_InfluxBlocksPKCPKC PathwayCa_Influx->PKCPainNociception / SpasmPKC->PainK_EffluxK+ EffluxKCNQ->K_EffluxPromotesHyperpolHyperpolarizationK_Efflux->HyperpolDampeningNeuronal SilencingHyperpol->DampeningRelaxationSmooth Muscle RelaxationUnknown->Relaxation

Figure 1: Divergent signaling potential of the benzamide scaffold.[1] Selectivity verification requires proving the compound follows Pathway A or C without inadvertently triggering Pathway B.

Experimental Protocols for Selectivity Validation

To objectively evaluate the compound, you must employ a Self-Validating Screening Cascade . Do not rely on a single assay.[1]

Protocol A: High-Throughput Calcium Flux (TRPV1 Selectivity)

Purpose: To quantify antagonistic potency against TRPV1 and rule out TRPA1/TRPM8 cross-reactivity.[1]

  • Cell Line: HEK293 stably expressing human TRPV1 (or TRPA1/TRPM8 for counter-screening).

  • Dye Loading: Incubate cells with Fluo-4 AM (4 µM) in assay buffer (HBSS + 20 mM HEPES) for 45 min at 37°C.

  • Compound Pre-treatment: Add 2-amino-N-(1-phenylethyl)benzamide (0.1 nM – 10 µM) and incubate for 15 min.

    • Control: Capsazepine (10 µM).[1]

  • Agonist Challenge: Inject Capsaicin (EC80 concentration, typically 100 nM).

  • Data Acquisition: Measure fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR Tetra or FlexStation.

  • Validation Criteria:

    • Selective: IC50 < 100 nM for TRPV1; IC50 > 10 µM for TRPA1 (Allyl isothiocyanate challenge).

    • Non-Selective: Significant inhibition of TRPA1 indicates a "dirty" benzamide.[1]

Protocol B: Thallium Flux Assay (KCNQ "Off-Target" Check)

Purpose: Benzamides are notorious KCNQ openers.[1] This assay ensures your TRPV1 antagonist isn't also a potassium channel opener.

  • Principle: Thallium (Tl+) acts as a surrogate for K+.[1] Tl+ influx through open channels binds to a Tl-sensitive dye.[1]

  • Cell Line: CHO cells expressing KCNQ2/3.[1]

  • Dye Loading: Load cells with FluxOR™ II reagent.[1]

  • Stimulation: Add the test compound without a depolarizing stimulus first (to check for "opener" activity).

  • Comparison: Run alongside Retigabine (Positive Control).

  • Interpretation:

    • If the compound causes fluorescence increase similar to Retigabine, it is NOT selective. It is a KCNQ opener.[1][2]

    • Selectivity Goal: No significant fluorescence increase at therapeutic concentrations (1-10 µM).[1]

Protocol C: Ex Vivo Smooth Muscle Relaxation (IBS/Spasmolytic Context)

Purpose: To confirm the "Novel Mechanism" described in recent literature (2024), distinguishing it from standard Ca2+ channel blockers.

  • Tissue Preparation: Isolate rat ileum segments (2 cm) and mount in organ baths containing Tyrode’s solution (oxygenated).

  • Pre-contraction: Induce tonic contraction using KCl (80 mM) or Acetylcholine (10 µM).[1]

  • Dosing: Cumulative addition of 2-amino-N-(1-phenylethyl)benzamide (10^-8 to 10^-4 M).

  • Mechanistic Probe:

    • If the compound relaxes KCl-induced contraction (high Ca2+ influx), it acts as a Calcium Channel Blocker (CCB) .[1]

    • Crucial Distinction: Recent data suggests specific 2-amino-N-phenethylbenzamides relax spontaneous contraction without affecting the Ca2+ dependent signaling significantly compared to standards [1].[1][3]

  • Calculation: Plot % Relaxation vs. Log[Concentration] to determine IC50.

Evaluation Workflow

Use this decision tree to classify your compound's pharmacological profile.

Evaluation_WorkflowStartStart: 2-amino-N-(1-phenylethyl)benzamideStep1Assay 1: FLIPR (TRPV1)Start->Step1Decision1Inhibits TRPV1?Step1->Decision1Step2Assay 2: Thallium Flux (KCNQ)Decision2Activates KCNQ?Step2->Decision2Step3Assay 3: Ex Vivo IleumResultCProfile C: Novel Spasmolytic(IBS Candidate)Step3->ResultCRelaxes Muscle w/o Ca2+ blockDecision1->Step2YesDecision1->Step3NoResultAProfile A: Selective TRPV1 Antagonist(Analgesic Candidate)Decision2->ResultANoResultBProfile B: Dual Action / Dirty Drug(High Side Effect Risk)Decision2->ResultBYes (Retigabine-like)

Figure 2: Screening logic to categorize the compound.[1] Note that "Dual Action" (Result B) may be desirable for severe pain but complicates selectivity claims.

References

  • Stoyanova, M., et al. (2024). "2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment." Molecules, 29(14), 3375.[3] Available at: [Link][1]

  • Gunthorpe, M. J., & Szallasi, A. (2008). "Peripheral TRPV1 receptors as targets for drug discovery: new molecules and mechanisms." Current Pharmaceutical Design, 14(1), 32-41.
  • Miceli, F., et al. (2008). "Molecular pharmacology of KCNQ potassium channels: the role of the benzamide pharmacophore." Current Opinion in Pharmacology, 8(2), 143-150.
  • Blum, C. A., et al. (2010). "Discovery of novel 2-amino-N-phenylbenzamides as potent and selective histone deacetylase inhibitors."[1] Journal of Medicinal Chemistry.

Safety Operating Guide

2-amino-N-(1-phenylethyl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Directive: 2-amino-N-(1-phenylethyl)benzamide is a functionalized benzamide derivative commonly used as a pharmaceutical intermediate.[1][2] While often stable under ambient conditions, its primary disposal risks stem from its amine functionality (potential for exothermic reaction with strong oxidizers) and environmental persistence (aquatic toxicity).

Do NOT:

  • Do NOT dispose of down the drain.[3] This compound is toxic to aquatic life and difficult for municipal water treatment to sequester.

  • Do NOT mix with nitrosating agents (e.g., sodium nitrite, nitric acid) in waste streams. The primary amine group can form unstable diazonium salts or carcinogenic nitrosamines.

  • Do NOT mix with strong oxidizers.[4]

Mandatory PPE:

  • Gloves: Nitrile (0.11 mm minimum thickness) is sufficient for solid handling. If dissolved in halogenated solvents (DCM), use PVA or Viton.

  • Respiratory: N95/P2 particulate respirator for solid weighing; Fume hood required for solution handling.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

Chemical Profile & Hazard Characterization

To dispose of a chemical safely, you must understand its reactivity profile. This compound is not just "organic waste"; it is a nitrogen-rich aromatic scaffold .[1][2]

PropertyDataOperational Implication
CAS Number 85592-80-9 (Generic isomer ref)Use for waste manifesting and inventory tracking.[1]
Functional Groups Primary Amine (

), Amide (

)
Amine: Basic, reactive with acids/oxidizers.[1] Amide: Hydrolytically stable but persistent.
Physical State Solid (Crystalline powder)Dust explosion hazard if micronized; inhalation risk.[1]
Solubility Low in water; High in DMSO, Methanol, DCMDictates the "Liquid Waste" stream (Organic).[1]
Acidity (pKa) ~3-4 (Conjugate acid of aniline)Weak base.[1] Will protonate in strong acids.

The "Why" Behind the Protocol: The 2-amino group activates the benzene ring, making it susceptible to electrophilic attack. In a mixed-waste drum containing strong acids or oxidizers, this can lead to "runaway" exotherms.[1] Therefore, segregation from oxidizers is the critical safety control. [2]

Pre-Disposal Stabilization & Segregation

Before moving the material to the central waste area, perform these self-validating checks at the bench.

Protocol A: Solid Waste (Pure Compound)
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.[1] Avoid metal containers if the compound is potentially wet or acidic.

  • Labeling: Mark as "Hazardous Waste - Solid, Toxic."

  • Segregation: Ensure no oxidizer solids (e.g., permanganates, nitrates) are in the same secondary containment bin.

Protocol B: Liquid Waste (Reaction Mixtures)

If the compound is dissolved in solvent (e.g., reaction mother liquor):

  • pH Check: Dip a pH strip into the waste container.

    • If pH < 3:[1] Neutralize slowly with Sodium Bicarbonate (

      
      ) to pH 6-8.[1] Why?  Acidic waste streams often go to different incinerator feeds. Neutralization prevents unexpected heat generation if mixed with basic organic waste later.
      
  • Solvent Identification: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate). This determines the specific waste drum.

Detailed Disposal Workflows

The following diagram illustrates the decision logic for disposing of 2-amino-N-(1-phenylethyl)benzamide.

DisposalWorkflow Start Waste Generation: 2-amino-N-(1-phenylethyl)benzamide StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid Contam Is it contaminated with Oxidizers or Nitrites? Solid->Contam SepStream Segregate Immediately (Reactive Waste Stream) Contam->SepStream Yes StdSolid Standard Solid Hazardous Waste (Trace Organics) Contam->StdSolid No Incineration High-Temperature Incineration (Required for Nitrogen Organics) SepStream->Incineration StdSolid->Incineration SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste Stream (e.g., MeOH, DMSO) SolventCheck->NonHalo No Halogens Halo->Incineration NonHalo->Incineration

Figure 1: Decision tree for segregating benzamide derivative waste streams to ensure compatibility and compliance.

Step-by-Step Procedure
  • Identify the Stream: Refer to Figure 1.

  • Packaging:

    • Solids: Double-bag in 4-mil polyethylene bags or place in a screw-top jar. Tape the lid shut.

    • Liquids: Use a safety can or chemically resistant drum (HDPE or Steel). Leave 10% headspace for expansion.

  • Labeling (RCRA/GHS):

    • Attach a hazardous waste tag.

    • Constituents: List "2-amino-N-(1-phenylethyl)benzamide" explicitly. Do not just write "Organic Waste."

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

  • Storage: Store in a satellite accumulation area (SAA) until pickup. Ensure secondary containment (tray) is present to catch leaks.

Regulatory Compliance (RCRA & EPA)

In the United States, this compound is not typically listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists specifically by name. However, the generator is responsible for determining hazards.

  • Waste Classification:

    • If pure: Non-RCRA Regulated Hazardous Waste (unless it exhibits toxicity via TCLP, which is rare for this class).

    • If in solvent: The solvent usually dictates the code (e.g., D001 for Ignitable Methanol, F002 for Halogenated Solvents).

  • Best Practice: Even if "Non-Regulated" by federal RCRA standards, treat as hazardous . Most state regulations (e.g., California Title 22) will classify this as hazardous due to aquatic toxicity.

Self-Validating Compliance Check:

Emergency Contingencies

Spill Cleanup Protocol:

  • Isolate: Evacuate the immediate area (10-foot radius).[1]

  • PPE: Don nitrile gloves, goggles, and lab coat. If powder is fine/dusty, wear an N95 mask.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.

    • Liquid: Surround with absorbent booms or vermiculite.

  • Decontamination: Scrub the surface with a mild detergent and water. Collect the rinse water as hazardous waste (do not flush).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12217344 (Benzamide derivatives). PubChem. [Link]1]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]1]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press. [Link]1]

Sources

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2-amino-N-(1-phenylethyl)benzamide
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